2-Amino-5-fluoro-4-methylphenol (CAS 83341-37-1): A Comprehensive Technical Guide for Advanced Research
Introduction: The Strategic Value of a Fluorinated Aminophenol Building Block 2-Amino-5-fluoro-4-methylphenol is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Fluorinated Aminophenol Building Block
2-Amino-5-fluoro-4-methylphenol is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing amino, hydroxyl, and fluoro groups on a methyl-substituted phenolic ring, renders it a versatile building block for the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a lead compound, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed overview of the known physical and chemical properties of 2-Amino-5-fluoro-4-methylphenol, alongside projected analytical and synthetic methodologies based on established principles and data from structurally related analogs.
Physicochemical Properties: A Quantitative Overview
The fundamental physical and chemical characteristics of 2-Amino-5-fluoro-4-methylphenol are summarized below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and data from analogous compounds.
While specific data for this compound is limited, its structural analog, 2-amino-5-methylphenol, has a reported water solubility of 4.2-5.9 g/L. It is expected to be soluble in organic solvents such as methanol, ethanol, and DMSO.
Spectroscopic Characterization: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the labile amine and hydroxyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The fluorine atom will introduce characteristic splitting of adjacent proton signals (H-F coupling).
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
A generalized workflow for acquiring NMR data for this type of compound is presented below.
A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometric analysis, likely using electrospray ionization (ESI), would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 142.1. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Synthesis and Reactivity: A Chemist's Perspective
While a specific, detailed synthetic protocol for 2-Amino-5-fluoro-4-methylphenol is not widely published, a plausible synthetic route can be devised based on established organic chemistry transformations, likely starting from a commercially available fluorinated and methylated aniline or phenol derivative. A potential retrosynthetic analysis is outlined below.
A simplified retrosynthetic approach.
The reactivity of 2-Amino-5-fluoro-4-methylphenol is dictated by its three functional groups. The amino group can undergo diazotization, acylation, and alkylation reactions. The phenolic hydroxyl group can be alkylated or acylated and participates in electrophilic aromatic substitution. The aromatic ring itself can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.
Applications in Drug Discovery and Development
Fluorinated building blocks like 2-Amino-5-fluoro-4-methylphenol are highly valued in drug discovery for their ability to introduce fluorine into a molecule in a controlled manner.[7][8] The introduction of fluorine can lead to:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[9]
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability.[1]
This compound can serve as a key starting material for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. For instance, aminophenols are precursors to phenoxazines and other biologically active scaffolds.[10]
Analytical Methods for Purity Determination
Ensuring the purity of a chemical intermediate is critical in drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of compounds like 2-Amino-5-fluoro-4-methylphenol. A typical reversed-phase HPLC method would likely be employed.
Exemplary HPLC Method Development Workflow
A logical workflow for developing a robust HPLC method for purity analysis is essential.
A typical workflow for HPLC method development and validation.
Safety and Handling
2-Amino-5-fluoro-4-methylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified with the following hazard statements:
Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
2-Amino-5-fluoro-4-methylphenol is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups, including a strategically placed fluorine atom, offers chemists a powerful tool for the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation of its known properties and a scientifically grounded projection of its characteristics and handling, empowering researchers to effectively incorporate this promising intermediate into their research and development programs.
2-Amino-5-fluoro-4-methylphenol crystal structure and 1H/19F NMR chemical shifts
An In-Depth Technical Guide to the Crystal Structure and Spectroscopic Characterization of 2-Amino-5-fluoro-4-methylphenol Abstract This technical guide provides a comprehensive analysis of the anticipated molecular stru...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure and Spectroscopic Characterization of 2-Amino-5-fluoro-4-methylphenol
Abstract
This technical guide provides a comprehensive analysis of the anticipated molecular structure and spectroscopic properties of 2-Amino-5-fluoro-4-methylphenol, a substituted aromatic compound of interest in pharmaceutical and materials science research. In the absence of publicly available empirical data for this specific molecule, this document outlines the definitive experimental workflows for its characterization by single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents a robust, predictive analysis of the expected crystal structure, intermolecular interactions, and both ¹H and ¹⁹F NMR chemical shifts. These predictions are grounded in established principles of physical organic chemistry and supported by comparative data from structurally analogous compounds, offering a valuable reference for researchers engaged in the synthesis and application of novel fluorinated phenols.
Introduction: The Significance of Structural Elucidation
2-Amino-5-fluoro-4-methylphenol incorporates a unique combination of functional groups—hydroxyl, amino, methyl, and fluoro—on an aromatic scaffold. This arrangement makes it a potentially valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The fluorine atom, in particular, can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making its precise placement and electronic environment a subject of critical importance.[1]
A definitive understanding of a molecule's three-dimensional structure and electronic distribution is paramount for predicting its behavior and optimizing its function. Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation and intermolecular packing, while ¹H and ¹⁹F NMR spectroscopy offers detailed insights into the electronic environment of atoms in solution.[2][3] This guide details the methodologies for these characterization techniques and provides an expert analysis of the expected results for 2-Amino-5-fluoro-4-methylphenol.
Crystal Structure Determination: A Predictive Analysis
While a definitive crystal structure requires experimental validation, a highly accurate predictive model can be constructed based on the known behavior of its constituent functional groups and data from analogous structures in the Cambridge Structural Database (CSD).[2][4] Aminophenols are well-documented to form extensive and predictable hydrogen-bonding networks.[5][6][7]
Experimental Protocol: From Powder to Structure
The elucidation of a crystal structure is a systematic process that begins with the growth of high-quality single crystals.
Material Purification: The starting material, 2-Amino-5-fluoro-4-methylphenol powder, must be purified to the highest possible degree (>99%) to minimize defects in the crystal lattice. Recrystallization or sublimation are common methods.
Solvent Screening: A range of solvents with varying polarities should be screened to find one in which the compound is moderately soluble.
Crystal Growth: The most common and effective method for small organic molecules is slow evaporation. A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial in a vibration-free environment. Slow cooling of a saturated solution is an alternative method.
Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer.
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a modern single-crystal diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Caption: Experimental workflow for single-crystal X-ray analysis.
Predicted Crystallographic Data and Intermolecular Interactions
Based on the structures of related aminophenols, 2-Amino-5-fluoro-4-methylphenol is predicted to crystallize in a centrosymmetric space group, likely P2₁/c or P-1. The key feature of the crystal packing will be a robust hydrogen-bonding network.
Primary Hydrogen Bonding: The hydroxyl group (-OH) is an excellent hydrogen bond donor, and the amino group (-NH₂) is both a donor and an acceptor. The most probable and stable interaction is an intermolecular O-H···N hydrogen bond, forming chains or synthons.[6] A secondary N-H···O hydrogen bond is also highly likely, which would link these primary chains into sheets or a three-dimensional network.[5][8]
Other Interactions: The fluorine atom is a weak hydrogen bond acceptor, so weak C-H···F interactions may be present. Furthermore, the aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The molecular structure will be largely planar, although the amino and hydroxyl protons may be slightly out of the plane of the aromatic ring.
Table 1: Predicted Crystal Structure Parameters for 2-Amino-5-fluoro-4-methylphenol
Parameter
Predicted Value
Rationale / Comments
Chemical Formula
C₇H₈FNO
Based on molecular composition.
Formula Weight
141.15 g/mol
Calculated from atomic weights.
Crystal System
Monoclinic or Triclinic
Common for substituted aromatic compounds.
Space Group
P2₁/c or P-1
Common centrosymmetric space groups that accommodate hydrogen bonding.
Z (Molecules per cell)
4 (for P2₁/c) or 2 (for P-1)
Typical for small organic molecules in these space groups.
Key Interactions
O-H···N Hydrogen Bond
d(O···N) ≈ 2.8 - 3.0 Å
Primary intermolecular interaction, based on data from analogous aminophenol structures.[6]
Expected interaction between aromatic rings to maximize packing efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution and for probing its electronic properties. For 2-Amino-5-fluoro-4-methylphenol, both ¹H and ¹⁹F NMR are highly informative.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.[9] DMSO-d₆ is often preferred for its ability to slow the exchange of labile -OH and -NH₂ protons, allowing for their observation.
¹H NMR Acquisition:
Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
Use a standard single-pulse experiment.
Set the spectral width to cover the range of approximately -1 to 12 ppm.
Ensure a sufficient relaxation delay (D1, typically 1-5 seconds) to allow for quantitative integration.
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
¹⁹F NMR Acquisition:
¹⁹F NMR can be performed on the same instrument using a broadband probe.
A standard single-pulse experiment, often with proton decoupling, is used to simplify the spectrum to a singlet. A coupled spectrum can also be acquired to observe H-F couplings.
The spectral width should be set to cover the expected range for aromatic fluorides (e.g., -100 to -180 ppm).
Use an external reference standard, commonly CFCl₃ (defined as 0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[1][11]
Caption: General workflow for ¹H and ¹⁹F NMR analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methyl group, and the labile amine and hydroxyl protons. The chemical shifts are governed by the electronic effects of the substituents. The -OH and -NH₂ groups are strong electron-donating groups (activating), which shield ortho and para protons (shift upfield). The -F atom is electron-withdrawing by induction but electron-donating by resonance, with the inductive effect typically dominating for chemical shifts. The -CH₃ group is weakly electron-donating.[12][13]
Aromatic Protons (H-3 and H-6):
H-3: This proton is ortho to the strong electron-donating -NH₂ group and meta to the -OH, -CH₃, and -F groups. It is expected to be the most shielded (lowest ppm) aromatic proton.
H-6: This proton is ortho to the -OH group and the -F atom. The deshielding effect of the fluorine will likely shift this proton downfield relative to H-3.[9] It will be split by H-3 (ortho coupling) and by the fluorine atom (meta coupling).
Methyl Protons (-CH₃): This will appear as a singlet in the typical alkyl region, slightly downfield due to its attachment to the aromatic ring.
Labile Protons (-NH₂ and -OH): These signals will appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature.[14]
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings for 2-Amino-5-fluoro-4-methylphenol (in DMSO-d₆)
Ortho to -OH and -F. Deshielded by fluorine. Coupled to H-3 and F.[3][9]
H-3
6.4 - 6.6
d
³J(H-H) ≈ 8-9
Ortho to -NH₂. Shielded by strong electron donation. Coupled to H-6.[12]
-NH₂
4.5 - 5.5
br s
-
Typical range for aromatic amine protons in DMSO.[14]
-CH₃
2.0 - 2.2
s
-
Typical range for a methyl group on an aromatic ring.[15]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is exceptionally sensitive to the electronic environment.[16] The spectrum of 2-Amino-5-fluoro-4-methylphenol will contain a single resonance for the fluorine atom at position 5. Its chemical shift will be influenced by all other substituents on the ring.
¹⁹F Chemical Shift: The presence of the electron-donating -OH (para) and -NH₂ (meta) groups will cause significant shielding compared to fluorobenzene (-113 ppm). The chemical shift is predicted to be in the range of -125 to -140 ppm relative to CFCl₃.[17][18]
Multiplicity: In a proton-coupled spectrum, the ¹⁹F signal will be split by the adjacent protons. It will appear as a doublet of doublets due to coupling with H-6 (ortho, ³J(F-H)) and H-3 (meta, ⁴J(F-H)). The ortho coupling is typically larger than the meta coupling.
Table 3: Predicted ¹⁹F NMR Data for 2-Amino-5-fluoro-4-methylphenol (in DMSO-d₆)
Nucleus
Predicted δ (ppm) vs CFCl₃
Multiplicity (Proton-Coupled)
Coupling Constant (J) in Hz
Rationale
F-5
-125 to -140
dd
³J(F-H6) ≈ 8-10, ⁴J(F-H3) ≈ 4-6
Shielded by electron-donating groups. The chemical shift for fluoroanilines and fluorophenols is sensitive to substituents.[17][19] Coupling constants are typical for these positions.[3]
Conclusion
This technical guide has detailed the standard methodologies for the complete structural characterization of 2-Amino-5-fluoro-4-methylphenol and provided a robust, data-driven prediction of its solid-state structure and NMR spectroscopic features. The crystal structure is anticipated to be dominated by a network of O-H···N and N-H···O hydrogen bonds. The ¹H and ¹⁹F NMR spectra are predicted to show distinct, well-resolved signals whose chemical shifts and coupling patterns are consistent with the electronic effects of the substituents. This comprehensive analysis serves as an authoritative reference for researchers, providing the foundational knowledge required for the synthesis, characterization, and application of this and related fluorinated aromatic compounds in drug discovery and materials science.
thermodynamic stability of 2-Amino-5-fluoro-4-methylphenol in aqueous solutions
An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-fluoro-4-methylphenol in Aqueous Solutions Abstract This technical guide provides a comprehensive framework for assessing the . Intended for researc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-fluoro-4-methylphenol in Aqueous Solutions
Abstract
This technical guide provides a comprehensive framework for assessing the . Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of the compound's expected stability profile based on its molecular structure and the established chemistry of substituted phenols. It offers detailed, field-proven experimental protocols for conducting forced degradation studies under various stress conditions, including pH, temperature, oxidation, and light. Furthermore, this guide details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, a critical component for accurately quantifying the parent compound and its degradation products. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and reliability of the generated stability data in accordance with regulatory expectations.
Introduction
2-Amino-5-fluoro-4-methylphenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. For any application, particularly in the pharmaceutical industry, a thorough understanding of a molecule's intrinsic stability is paramount. The stability of a drug substance or intermediate directly impacts its quality, safety, and efficacy, influencing formulation development, manufacturing processes, packaging, and storage conditions.[1][2]
Aqueous solutions represent a common medium for both synthesis and formulation, making the characterization of stability in this environment a critical early-stage development activity. This guide provides a predictive analysis and a practical, systematic approach to rigorously evaluate the stability of 2-Amino-5-fluoro-4-methylphenol. We will explore its susceptibility to common degradation pathways and provide a robust experimental workflow to generate a comprehensive stability profile.
Molecular Structure and Predicted Stability Profile
The thermodynamic stability of 2-Amino-5-fluoro-4-methylphenol is intrinsically linked to its chemical structure. The molecule consists of a phenol ring with four substituents: a hydroxyl group, an amino group, a fluorine atom, and a methyl group.
Caption: Chemical structure of 2-Amino-5-fluoro-4-methylphenol.
The electronic properties of these substituents govern the molecule's reactivity:
Hydroxyl (-OH) and Amino (-NH2) Groups: Both are potent electron-donating groups that activate the aromatic ring, making it highly susceptible to electrophilic attack and, most critically, oxidation.[1][3]
Fluorine (-F) Atom: As a halogen, fluorine is an electron-withdrawing group via induction but an ortho-, para- director. Its presence may slightly modulate the electron density of the ring.
Methyl (-CH3) Group: This is a weakly electron-donating group.
Given this substitution pattern, the primary anticipated degradation pathway is oxidation . The electron-rich phenol ring can be easily oxidized, especially in the presence of trace metals, light, or dissolved oxygen, to form colored quinone-imine or benzoquinone-type structures.[4][5] This is a common degradation pathway for many phenolic and aminophenolic compounds.[6]
Key Factors Influencing Aqueous Stability
A comprehensive stability assessment must investigate the impact of several key environmental factors.
Effect of pH
The pH of an aqueous solution is a critical variable.[7] The amino and hydroxyl groups have pKa values that dictate their ionization state.
In acidic pH: The amino group will be protonated (-NH3+), which may reduce the ring's susceptibility to oxidation.
In alkaline (basic) pH: The hydroxyl group will deprotonate to form a phenoxide ion (-O-). This phenoxide is significantly more electron-rich and far more susceptible to oxidation than the protonated phenol.[8][9][10] Therefore, degradation is often accelerated under basic conditions.
Effect of Temperature
Temperature directly influences the rate of chemical reactions. Increased temperature provides the necessary activation energy for degradation processes to occur more rapidly, following the principles of the Arrhenius equation.[11] Thermal degradation studies are essential to simulate the effects of long-term storage or exposure to elevated temperatures during manufacturing.[3]
Oxidative Degradation
As predicted from its structure, the molecule is prone to oxidation.[1][12] This can be initiated by atmospheric oxygen, but is often accelerated by oxidizing agents or reactive oxygen species. A common approach in forced degradation studies is to use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[3] The likely mechanism involves the formation of a phenoxy radical, which can then undergo further reactions to form quinoidal structures.
Caption: Predicted oxidative degradation pathway for 2-Amino-5-fluoro-4-methylphenol.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions.[7][13] For aromatic compounds, this often involves the formation of excited states or free radicals that lead to complex degradation pathways.[4] Photostability testing is a mandatory part of pharmaceutical stability programs as defined by ICH guidelines.[14]
Experimental Design: A Forced Degradation Protocol
Forced degradation (or stress testing) is an essential practice in pharmaceutical development.[1] It involves intentionally subjecting the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products, elucidating degradation pathways, and facilitating the development of a stability-indicating analytical method.[3][15]
Caption: Experimental workflow for forced degradation and stability analysis.
Objective
To evaluate the intrinsic stability of 2-Amino-5-fluoro-4-methylphenol under various stress conditions and to generate samples for the development of a stability-indicating analytical method.
Step-by-Step Methodology
Prepare a Stock Solution: Accurately weigh and dissolve 2-Amino-5-fluoro-4-methylphenol in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a concentration of 1.0 mg/mL.
Prepare Working Solutions: Dilute the stock solution with water or the appropriate stress medium to a final concentration of approximately 100 µg/mL for each stress condition.
Expose to Stress Conditions: Treat the working solutions as described in the table below. Include a control sample (stored at 5°C, protected from light) for each condition.
Sample Collection: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[14]
Quenching: Immediately after collection, stop the degradation reaction. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. For oxidative samples, dilution may be sufficient. Cool thermal samples to room temperature.
Analysis: Analyze all samples, including the time-zero and control samples, using the developed stability-indicating HPLC method.
Summary of Forced Degradation Conditions
Stress Condition
Reagent/Condition
Temperature
Rationale & Citation
Acidic Hydrolysis
0.1 M Hydrochloric Acid (HCl)
60 °C
To assess stability in an acidic environment, common in formulations and physiological conditions.[14]
Basic Hydrolysis
0.1 M Sodium Hydroxide (NaOH)
Room Temperature
To evaluate susceptibility to base-catalyzed degradation, particularly oxidation of the phenoxide ion.[8][9]
Oxidation
3% Hydrogen Peroxide (H₂O₂)
Room Temperature
To simulate oxidative stress and identify potential oxidative degradation products.[1][3]
Thermal Stress
Aqueous Solution in Water Bath
60 °C
To determine the effect of elevated temperature on the molecule's stability.[11]
Photolytic Stress
UV (254 nm) & Visible Light
Ambient
To assess light sensitivity as per ICH Q1B guidelines.[14][16]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16][17] It must be able to separate the intact API from its degradation products and any other potential impurities.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[18][19]
Rationale for Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is ideally suited for separating moderately polar compounds like 2-Amino-5-fluoro-4-methylphenol from its potentially more polar or non-polar degradants. A C18 column is a standard choice for initial method development.[16][20]
Proposed HPLC Method Parameters
Parameter
Proposed Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and resolution for a wide range of small molecules.[16]
Mobile Phase A
0.1% Formic Acid in Water
Provides acidic pH to ensure good peak shape for the amine.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
e.g., 5% to 95% B over 20 min
A gradient elution is necessary to separate the parent compound from unknown degradants with varying polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detection Wavelength
Photodiode Array (PDA) Detector
A PDA detector is crucial for assessing peak purity and selecting the optimal monitoring wavelength.
Injection Volume
10 µL
Standard injection volume.
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines. This process confirms that the method is suitable for its intended purpose and includes tests for:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as degradation products. This is demonstrated by analyzing the stressed samples.
Linearity, Accuracy, and Precision: To ensure the method provides reliable quantitative results.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): To determine the sensitivity of the method for impurities.
Robustness: To evaluate the method's reliability with small, deliberate variations in parameters.
Data Interpretation and Reporting
Mass Balance
A key aspect of interpreting forced degradation data is the calculation of mass balance. This confirms that the decrease in the parent compound's concentration is accounted for by the formation of degradation products.[3] A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected by the analytical method.
Summary of Stability Data
The results should be summarized in a clear, tabular format to facilitate comparison across different stress conditions.
Stress Condition
Time (hr)
% Assay of Parent Compound
Major Degradant 1 (% Peak Area)
Major Degradant 2 (% Peak Area)
Mass Balance (%)
Control
24
99.8
ND
ND
100.0
0.1 M HCl, 60°C
24
98.5
0.8 (at RRT 0.7)
ND
99.3
0.1 M NaOH, RT
8
85.2
11.5 (at RRT 1.2)
2.1 (at RRT 0.9)
98.8
3% H₂O₂, RT
4
81.7
15.3 (at RRT 1.2)
ND
97.0
Thermal, 60°C
24
97.1
1.9 (at RRT 0.7)
ND
99.0
Photolytic
24
94.3
3.5 (at RRT 1.5)
1.1 (at RRT 1.3)
98.9
(ND = Not Detected; RRT = Relative Retention Time. Data are illustrative.)
Conclusion
This guide presents a scientifically grounded and systematic approach to evaluating the . Based on its chemical structure, the compound is predicted to be most susceptible to degradation under oxidative and alkaline conditions, likely forming colored quinone-type derivatives. The provided forced degradation protocol, coupled with the development of a validated, stability-indicating HPLC method, establishes a robust framework for identifying potential degradation pathways and products. The insights gained from these studies are indispensable for guiding formulation development, defining appropriate storage and handling procedures, and ensuring the overall quality and safety of any product derived from this compound.
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Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2014). Springer. [Link]
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). RSC Publishing. [Link]
Effect of pH on the stability of plant phenolic compounds. (2000). Semantic Scholar. [Link]
Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (n.d.). ResearchGate. [Link]
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
High-Performance Liquid Chromatographic and Derivative Difference Spectrophotometric Methods for the Determination of Acetaminophen and Its Degradation Product in Aged Pharmaceutical Formulations. (2006). Taylor & Francis Online. [Link]
Low-Temperature Mineralization of Fluorotelomers with Diverse Polar Head Groups. (2024). American Chemical Society. [Link]
Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). SciSpace. [Link]
Effects of the acidities of phenols from specific substituent-solvent interactions. Inherent substituent parameters from gas-phase acidities. (n.d.). Journal of the American Chemical Society. [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. (n.d.).
Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. (n.d.). RSC Publishing. [Link]
First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025). ACS Food Science & Technology. [Link]
Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. (2021). PMC. [Link]
An In-Depth Technical Guide to the In Vitro Toxicity Profile and Exploratory Assays for 2-Amino-5-fluoro-4-methylphenol
Preamble: A Proactive Strategy for Chemical Safety Assessment The development of novel chemical entities necessitates a rigorous and scientifically sound evaluation of their potential toxicity. This guide outlines a comp...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: A Proactive Strategy for Chemical Safety Assessment
The development of novel chemical entities necessitates a rigorous and scientifically sound evaluation of their potential toxicity. This guide outlines a comprehensive in vitro strategy for characterizing the toxicological profile of 2-Amino-5-fluoro-4-methylphenol . Given the limited publicly available data on this specific molecule, this document serves as a proactive, tiered testing framework rather than a review of existing literature. The methodologies described are grounded in internationally recognized guidelines and cutting-edge scientific principles, designed to provide a robust dataset for hazard identification and risk assessment.
The core philosophy of this guide is a tiered, mechanism-centric approach. We begin with broad assessments of cytotoxicity to establish relevant concentration ranges, proceed to a standard battery of genotoxicity tests mandated by regulatory authorities, and then delve into exploratory assays to probe specific mechanisms of action. This strategy is designed to be efficient, minimizing the use of resources while maximizing the informational output, ultimately building a comprehensive safety profile from the molecule up. The structural alerts within 2-Amino-5-fluoro-4-methylphenol—specifically the aminophenol moiety—guide the selection of exploratory assays, with a focus on potential hepatotoxicity and oxidative stress, known liabilities for this chemical class.[1][2][3]
Section 1: Foundational Analysis - In Silico Prediction and Physicochemical Characterization
Before initiating any wet-lab experiments, a significant amount of information can be gleaned from computational methods. In silico toxicology employs advanced computational techniques to predict the potential toxicity of small molecules from their chemical structure.[4] This serves as a critical first step to anticipate potential hazards and guide the selection of subsequent in vitro assays.
1.1. In Silico Toxicological Prediction
Multiple computational tools can be used to predict various toxicological endpoints, including genotoxicity, hepatotoxicity, and carcinogenicity.[4][5] These models leverage vast databases of known toxic compounds to identify structural alerts or fragments within the target molecule that are associated with toxicity.[6]
Table 1: Proposed In Silico Assessment for 2-Amino-5-fluoro-4-methylphenol
Prediction Model/Tool
Toxicological Endpoint
Rationale & Expected Output
DEREK Nexus / Lhasa
Structural Alerts (SAs) for Mutagenicity, Carcinogenicity
Identifies substructures with known toxicological concern. The aminophenol structure may flag alerts for genotoxicity and skin sensitization.
Provides a rule-based assessment of toxicity. Helps in preliminary classification and guiding concentration selection for in vitro tests.
admetSAR / SwissADME
ADME Properties, Hepatotoxicity, hERG Inhibition
Predicts absorption, distribution, metabolism, and excretion properties. Crucial for understanding bioavailability and potential for organ-specific toxicity.[7]
MolToxPred / ToxiM
General Toxicity Prediction
Utilizes machine learning models trained on diverse datasets to provide a probabilistic assessment of overall toxicity.[7][8]
1.2. Physicochemical Properties
Understanding the compound's solubility, LogP (lipophilicity), and stability is paramount for designing meaningful in vitro experiments. These parameters dictate the choice of vehicle, the achievable concentration range in aqueous media, and the potential for compound precipitation or degradation during the assay.
Section 2: The Tiered In Vitro Testing Workflow
A tiered approach ensures a logical and resource-efficient progression from general to specific toxicological endpoints.
Caption: A tiered workflow for the in vitro toxicological assessment of novel compounds.
Section 3: Tier 1 - Basal Cytotoxicity Assessment
The initial step in any in vitro toxicity assessment is to determine the concentrations at which the compound causes general cell death. This data is crucial for selecting a relevant, sub-lethal concentration range for more sensitive downstream assays like genotoxicity and mechanistic studies.
3.1. Rationale for Assay Selection
A combination of at least two assays with different biological endpoints is recommended to avoid misleading results.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability and metabolic activity.[9]
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, providing a direct measure of cytotoxicity.[9][10]
By using both, we can distinguish between a compound that causes metabolic inhibition (decrease in MTT signal) versus one that causes outright cell lysis (increase in LDH signal).
Table 2: Summary of Basal Cytotoxicity Assays
Assay
Principle
Endpoint
Cell Line
Exposure Time
MTT
Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[11]
Cell Viability (Metabolic Activity)
HepG2 (Human Hepatoma)
24, 48 hours
LDH
Measurement of LDH released from cells with compromised membrane integrity.[9]
Cytotoxicity (Membrane Damage)
HepG2 (Human Hepatoma)
24, 48 hours
3.2. Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Preparation: Prepare a 2X stock concentration series of 2-Amino-5-fluoro-4-methylphenol in culture medium. A wide range is initially tested (e.g., 0.1 µM to 1000 µM). A vehicle control (e.g., DMSO, not exceeding 0.5% final concentration) must be included.
Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (in triplicate). Include wells for untreated controls and vehicle controls.
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Section 4: Tier 2 - The Standard Genotoxicity Battery
Genotoxicity assessment is a cornerstone of regulatory toxicology.[12] The standard in vitro battery is designed to detect the three primary endpoints of genetic damage: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss/gain).[13][14]
4.1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[15] The test measures the ability of the chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[16]
Causality: The Ames test is a highly sensitive and specific screen for point mutagens.[15] It is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens that require activation to become genotoxic.[17]
4.2. In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD TG 487)
This assay detects both clastogenic and aneugenic events in mammalian cells.[18][19] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[19][20]
Causality: An increase in micronuclei frequency is a clear indicator of chromosomal damage. The assay is often performed in human-derived cells (e.g., TK6) or CHO cells.[18][21] Like the Ames test, it is conducted with and without S9 metabolic activation.[20] The ability to detect both aneugens and clastogens makes it a powerful and preferred follow-up to the Ames test.[18]
Caption: Workflow for the in vitro Mammalian Cell Micronucleus Test (OECD TG 487).
Positive results in the core battery, or structural alerts from in silico analysis, warrant a deeper investigation into the mechanism of toxicity. For an aminophenol, key areas of concern are oxidative stress and mitochondrial dysfunction.
Many toxic compounds exert their effects by generating reactive oxygen species (ROS), leading to oxidative stress.[22] Cells defend against this via the Nrf2-ARE pathway.[23][24] Nrf2 is a transcription factor that, under stress, translocates to the nucleus and activates the Antioxidant Response Element (ARE), upregulating a suite of cytoprotective genes.[22][23][25]
Causality: Monitoring the activation of the Nrf2/ARE pathway is a highly sensitive way to detect oxidative stress.[23][24] A common method is to use a reporter cell line (e.g., HepG2-ARE) that contains a luciferase gene under the control of an ARE promoter. Compound-induced oxidative stress will cause the cells to luminesce.
Caption: The Nrf2-ARE pathway as a sensor for oxidative stress.
5.2. Mitochondrial Toxicity Assessment
Mitochondria are frequent targets of drug-induced toxicity.[26][27] Dysfunction can lead to energy depletion, increased ROS production, and initiation of apoptosis.
Rationale for Assays:
Glucose vs. Galactose Media: Cells grown in high-glucose media can bypass mitochondrial dysfunction by relying on glycolysis. Forcing cells to grow in galactose media makes them dependent on oxidative phosphorylation. A significant drop in viability in galactose vs. glucose media upon compound exposure strongly indicates mitochondrial toxicity.[28]
Mitochondrial Membrane Potential (MMP) Assay: A healthy mitochondrion maintains a strong electrochemical gradient (membrane potential). Toxicants that disrupt this potential can be detected using fluorescent dyes like JC-10, which shifts its fluorescence from red (high potential) to green (low potential) as the membrane depolarizes.[28]
Seahorse XF Analysis: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a detailed profile of mitochondrial respiration and glycolysis.[29] It can pinpoint specific sites of mitochondrial inhibition.
The liver is the primary site of metabolism for many xenobiotics, and aminophenols, in particular, are associated with potential hepatotoxicity.[3][30] Therefore, assessing the compound's effect in a liver-specific model is a critical exploratory step.
6.1. In Vitro Hepatotoxicity Models
HepG2 Cells: A human hepatoma cell line that is widely used for toxicity screening.[31][32][33] While they have reduced metabolic capacity compared to primary cells, they provide a robust and reproducible model for assessing direct hepatotoxic effects.[31][34]
Primary Human Hepatocytes (PHH) or 3D Liver Spheroids: These models offer a more physiologically relevant system, with higher metabolic activity and cell-cell interactions that mimic the liver in vivo.[35] They are considered the gold standard for predicting human drug-induced liver injury (DILI). High-content analysis (HCA) can be used with these models to simultaneously measure multiple parameters like cell viability, ROS production, and mitochondrial health in a single experiment.[34][35]
Section 7: Data Integration and Profile Summary
The final step is to synthesize the data from all tiers into a cohesive in vitro toxicity profile. This involves:
Correlating Endpoints: Does the IC₅₀ from cytotoxicity assays correlate with concentrations that induce genotoxicity or oxidative stress?
Establishing a Mechanism: If genotoxicity is observed, is it accompanied by oxidative stress? This could suggest an indirect, oxidative damage-driven mechanism.
Identifying Target Organ Liabilities: Do the mechanistic assays (e.g., mitochondrial dysfunction) and organ-specific models (e.g., hepatotoxicity) point towards a specific organ as a primary target?
Defining a Point of Departure: Establish the No-Observed-Adverse-Effect-Level (NOAEL) or lowest effective concentration across the most sensitive assays to inform initial risk assessment.
By following this comprehensive, tiered strategy, researchers and drug development professionals can build a robust and informative in vitro toxicity profile for 2-Amino-5-fluoro-4-methylphenol, enabling informed decisions on its continued development and ensuring a proactive approach to chemical safety.
References
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The Emerging Potential of 2-Amino-5-fluoro-4-methylphenol Derivatives in Medicinal Chemistry: A Technical Guide
Foreword: Unlocking a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. Aminophenols represent one such class, serving as foundational intermediates in the pharmaceutical, dye, and materials science industries.[1] Their derivatives have yielded globally recognized analgesics like paracetamol and are increasingly explored for a wide array of therapeutic applications.[1] This guide focuses on a specific, highly functionalized scaffold: 2-Amino-5-fluoro-4-methylphenol . The strategic incorporation of fluorine, a cornerstone of modern drug design, alongside a methyl group on the classic 2-aminophenol core, creates a molecule ripe with potential for developing novel therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will deconstruct the synthetic rationale, explore the vast therapeutic landscape, and provide actionable experimental protocols to empower the scientific community to harness the full potential of this promising molecular architecture.
Part 1: The 2-Amino-5-fluoro-4-methylphenol Scaffold: A Strategic Overview
The Aminophenol Core: A Legacy of Therapeutic Success
The aminophenol framework is characterized by the presence of both amino and hydroxyl functionalities on a benzene ring. These groups are not merely passive structural elements; they are chemically reactive sites that can be readily modified, allowing for the creation of vast and diverse chemical libraries. Furthermore, their ability to participate in hydrogen bonding and undergo redox reactions underpins much of their biological activity. The classic example, p-aminophenol, is the precursor to paracetamol (acetaminophen), an indispensable analgesic and antipyretic agent.[1] This historical success underscores the inherent drug-like qualities of the aminophenol core.
The Strategic Advantage of Fluorination and Methylation
The deliberate placement of fluorine and methyl groups on the aminophenol ring is a calculated design choice intended to overcome common challenges in drug development.
The Role of Fluorine: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles.[2] Its unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's characteristics.[3][4] Specifically, fluorination can:
Enhance Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can block metabolic oxidation at that position, prolonging the drug's half-life.[3]
Increase Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[4]
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting ionization state and target binding.
Improve Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, leading to increased potency.[5]
The Influence of the Methyl Group: The C4-methyl group also plays a crucial role. It can enhance binding to hydrophobic pockets within a target protein and can serve as a steric shield, further influencing metabolic stability and directing the molecule's orientation within a binding site.
The combination of the 2-amino, 5-fluoro, and 4-methyl substituents creates a unique electronic and steric environment, making this scaffold an exciting starting point for novel drug discovery campaigns.
Part 2: Synthetic Pathways and Derivatization Strategies
The utility of a scaffold is directly tied to the feasibility of its synthesis and derivatization. The 2-Amino-5-fluoro-4-methylphenol core can be constructed through logical, multi-step synthetic sequences.
Proposed Synthesis of the Core Scaffold
A plausible and efficient route to the core scaffold begins with a commercially available precursor, such as 2-fluoro-4-methylphenol. The synthesis involves two key transformations: nitration followed by reduction.
Caption: Proposed synthetic route to the core scaffold.
This two-step process is a classic and robust method for introducing an amino group ortho to a hydroxyl group, providing a reliable supply of the starting material for further derivatization.
Key Derivatization Reactions
The true power of the scaffold lies in its potential for diversification. The amino and hydroxyl groups are prime handles for a variety of chemical transformations.
Phenoxazine and Phenoxazinone Formation: The oxidative cyclization of 2-aminophenol derivatives is a powerful method for generating the tricyclic phenoxazine core, a structure renowned for its broad biological activity, particularly in anticancer applications.[6]
Schiff Base and Chalcone Synthesis: The primary amine can readily undergo condensation with various aldehydes to form Schiff bases (imines).[7] These can be further elaborated, for instance, through Claisen-Schmidt condensation to yield chalcones, a class of compounds with significant antimicrobial and anticancer properties.[8]
Amide and Sulfonamide Synthesis: Acylation of the amino group with acyl chlorides or sulfonyl chlorides provides access to stable amide and sulfonamide derivatives, allowing for systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol provides a generalized procedure for the synthesis of an imine derivative from 2-Amino-5-fluoro-4-methylphenol and a substituted benzaldehyde.
Materials:
2-Amino-5-fluoro-4-methylphenol (1.0 eq)
Substituted Benzaldehyde (1.1 eq)
Ethanol (as solvent)
Glacial Acetic Acid (catalytic amount)
Procedure:
Dissolve 2-Amino-5-fluoro-4-methylphenol in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Add the substituted benzaldehyde to the solution.
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
Dry the product in a vacuum oven.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Part 3: Therapeutic Applications and Biological Mechanisms
Derivatives of the 2-Amino-5-fluoro-4-methylphenol scaffold are poised to impact multiple therapeutic areas, primarily driven by their potential as anticancer and antimicrobial agents.
Anticancer Activity
The aminophenol structure is a recurring motif in potent anticancer agents. Several distinct mechanisms of action can be explored.
Mechanism 1: Induction of Apoptosis via Reactive Oxygen Species (ROS)
Atypical retinoids like Fenretinide, a p-aminophenol derivative, exert powerful antiproliferative effects by inducing apoptosis through the generation of ROS, a mechanism that is independent of traditional retinoic acid receptors.[9] It is highly plausible that derivatives of our core scaffold could function similarly, disrupting the redox balance in cancer cells and triggering programmed cell death.
Mechanism 2: Inhibition of Key Kinase Signaling Pathways
Many cancers are driven by the dysregulation of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which controls cell proliferation, differentiation, and survival.[10] Substituted aminophenols can be designed to act as inhibitors of critical kinases within this pathway, such as p38 or ERK, thereby halting uncontrolled cell growth.[10]
Caption: Hypothesized inhibition of the MAPK pathway.
Mechanism 3: Dual Inhibition of Folate Metabolism
The folate pathway is essential for the synthesis of nucleotides, the building blocks of DNA. Enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are validated targets for chemotherapy. Structurally related fluorinated 2-amino-heterocycles have been shown to be potent dual inhibitors of both human TS and DHFR.[11] This presents a compelling and highly specific mechanism of action for derivatives of the 2-Amino-5-fluoro-4-methylphenol scaffold, particularly if elaborated into fused heterocyclic systems.
Table 1: Hypothetical Anticancer Activity Data for a Derivative Series
Compound ID
R Group (on Amino)
IC₅₀ (µM) vs. MCF-7 (Breast)
IC₅₀ (µM) vs. A549 (Lung)
IC₅₀ (µM) vs. HCT116 (Colon)
1a
-H
22.5
31.8
28.4
1b
-CH₃
15.1
19.7
17.9
1c
-C(O)Ph-4-Cl
7.8
9.2
8.5
1d
-C(O)Ph-4-OCH₃
9.3
11.5
10.1
Doxorubicin
(Reference)
0.8
1.1
0.9
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated heterocyclic compounds have shown significant promise in this area.
Mechanism: Iron Starvation and Biofilm Disruption
Fluorinated phenazines, which can be synthesized from 2-aminophenol precursors, have demonstrated potent activity against established biofilms of methicillin-resistant Staphylococcus aureus (MRSA).[12] Their mechanism is believed to involve inducing a state of iron starvation in the bacteria, a critical nutrient for survival and virulence.[12] Furthermore, derivatives of 2-amino-5-methylphenol have shown good antibacterial action against both Gram-positive and Gram-negative bacteria.[13]
Table 2: Representative Antimicrobial Activity Data
Compound ID
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
2a
8
32
2b
4
16
Ciprofloxacin
1
0.5
Part 4: Essential Experimental Workflows
A successful drug discovery campaign relies on a robust and reproducible set of experimental assays. The following protocols are fundamental for evaluating the therapeutic potential of novel 2-Amino-5-fluoro-4-methylphenol derivatives.
Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for drug discovery.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals, which are soluble in DMSO. The amount of formazan produced is proportional to the number of living cells.
Procedure:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Horizons
The 2-Amino-5-fluoro-4-methylphenol scaffold represents a confluence of proven medicinal chemistry principles and modern drug design strategies. Its inherent reactivity, combined with the strategic placement of fluorine and methyl groups, provides a robust platform for the development of novel therapeutics. The potential to target multiple, validated pathways in oncology and infectious disease makes this an exceptionally attractive starting point for drug discovery programs.
Future research should focus on the synthesis of diverse and well-characterized libraries of derivatives, followed by systematic screening to elucidate detailed structure-activity relationships. Exploring novel derivatizations, such as the creation of fused heterocyclic systems to target the folate pathway, could yield compounds with exceptional potency and selectivity. As our understanding of the biological activities of these derivatives grows, so too will their potential to become the next generation of life-saving medicines.
mechanism of action of 2-Amino-5-fluoro-4-methylphenol in organic synthesis
An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-fluoro-4-methylphenol in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-fluoro-4-methylphenol is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-fluoro-4-methylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-fluoro-4-methylphenol is a strategically important building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and activating amino and hydroxyl functionalities, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the mechanistic principles governing the synthetic utility of 2-Amino-5-fluoro-4-methylphenol. We will explore its role in key transformations, including the synthesis of high-value heterocyclic compounds and its application as a crucial intermediate in the production of advanced materials. The discussion will be grounded in established reaction mechanisms, supported by experimental protocols and data, to provide a comprehensive resource for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Phenolic Amines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. 2-Amino-5-fluoro-4-methylphenol emerges as a particularly valuable synthon due to the convergence of several key structural features. The presence of both a nucleophilic amino group and a phenolic hydroxyl group on a fluorinated scaffold allows for a diverse range of chemical transformations. This guide will elucidate the underlying mechanisms that drive the reactivity of this versatile molecule.
Core Mechanistic Principles: An Analysis of Substituent Effects
The reactivity of the 2-Amino-5-fluoro-4-methylphenol ring is a nuanced interplay of the electronic effects of its substituents. Understanding these effects is paramount to predicting and controlling its behavior in organic synthesis.
Activating Groups: The potent activating and ortho, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups dominate the aromatic ring's reactivity. These groups strongly enhance the electron density of the ring, making it highly susceptible to electrophilic attack.
Modulating Groups: The methyl (-CH₃) group provides a weak activating effect through hyperconjugation, further enhancing the ring's nucleophilicity. In contrast, the fluorine (-F) atom exerts a deactivating inductive effect due to its high electronegativity. However, its ability to donate a lone pair of electrons through resonance makes it an ortho, para-director.
The synergy of these groups directs the regioselectivity of electrophilic aromatic substitution reactions, primarily to the positions ortho and para to the powerful activating amino and hydroxyl groups.
Application in Heterocyclic Synthesis: The Skraup-Doebner-von Miller Quinolone Synthesis
One of the prominent applications of 2-Amino-5-fluoro-4-methylphenol is in the synthesis of substituted quinolones, a class of heterocyclic compounds with significant biological activity. The Skraup-Doebner-von Miller reaction provides a classic and effective method for this transformation.
Reaction Mechanism
The reaction proceeds through a series of steps initiated by the conjugate addition of the amino group to an α,β-unsaturated carbonyl compound, typically formed in situ. This is followed by an intramolecular electrophilic aromatic substitution, cyclization, and subsequent oxidation to yield the final quinolone product.
Diagram 1: Skraup-Doebner-von Miller Quinolone Synthesis Workflow
Caption: A general workflow for the polymerization of 2-Amino-5-fluoro-4-methylphenol.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2-Amino-5-fluoro-4-methylphenol, which are crucial for designing and optimizing synthetic routes.
Property
Value
Molecular Formula
C₇H₈FNO
Molecular Weight
141.14 g/mol
Melting Point
155-159 °C
Boiling Point
Not available
Appearance
Off-white to light brown crystalline powder
Conclusion
2-Amino-5-fluoro-4-methylphenol is a testament to the power of strategic molecular design in organic synthesis. Its carefully arranged functional groups provide a versatile platform for the construction of complex and high-value molecules. A thorough understanding of its underlying mechanistic principles is essential for harnessing its full synthetic potential. This guide has provided a detailed overview of its reactivity, highlighted its application in key synthetic transformations, and offered practical experimental insights. As the demand for advanced materials and novel pharmaceuticals continues to grow, the importance of synthons like 2-Amino-5-fluoro-4-methylphenol is set to increase, making a deep appreciation of its chemical behavior more critical than ever.
References
Title: Synthesis and biological evaluation of novel quinolone derivatives.
Source: Journal of Medicinal Chemistry
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Title: The Skraup-Doebner-von Miller Reaction: A Classic in Heterocyclic Synthesis.
Source: Chemical Reviews
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Title: Fluorine in Medicinal Chemistry.
Source: Accounts of Chemical Research
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Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of Fluorinated Benzoxazoles from 2-Amino-5-fluoro-4-methylphenol
Authored by: A Senior Application Scientist Introduction: The Strategic Role of Fluorine in Modern Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[1][3][4][5]
The benzoxazole moiety is a privileged heterocyclic scaffold found in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system that can effectively interact with biological targets. The strategic incorporation of fluorine into the benzoxazole framework can further enhance these properties, leading to the development of more potent and selective therapeutic agents.[8]
This application note provides a detailed protocol for the synthesis of fluorinated benzoxazoles from 2-Amino-5-fluoro-4-methylphenol, a versatile starting material for accessing a library of novel, potentially bioactive compounds.
Reaction Overview and Mechanism
The synthesis of 2-substituted benzoxazoles from 2-aminophenols is most commonly achieved through condensation with a carboxylic acid or its derivative.[6][7] This reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.
The proposed mechanism for the acid-catalyzed condensation of 2-Amino-5-fluoro-4-methylphenol with a carboxylic acid is as follows:
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
Nucleophilic Attack: The amino group of 2-Amino-5-fluoro-4-methylphenol acts as a nucleophile, attacking the activated carbonyl carbon.
Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Proton Transfer and Water Elimination: A series of proton transfers and the elimination of a water molecule lead to the formation of an N-acylated intermediate.
Intramolecular Cyclization: The hydroxyl group of the aminophenol then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
Dehydration: A final dehydration step, again often acid-catalyzed, results in the formation of the aromatic benzoxazole ring.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of fluorinated benzoxazoles from 2-Amino-5-fluoro-4-methylphenol.
Caption: A generalized workflow for the synthesis of fluorinated benzoxazoles.
Detailed Experimental Protocol
This protocol describes the synthesis of a 2-substituted-6-fluoro-5-methylbenzoxazole via the condensation of 2-Amino-5-fluoro-4-methylphenol with a generic carboxylic acid using Polyphosphoric Acid (PPA) as both a catalyst and a solvent.
Materials:
2-Amino-5-fluoro-4-methylphenol (1.0 mmol)
Substituted Carboxylic Acid (1.1 mmol)
Polyphosphoric Acid (PPA)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Hexane/Ethyl Acetate solvent system for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-fluoro-4-methylphenol (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
Addition of PPA: To this mixture, add Polyphosphoric Acid (approximately 10 times the weight of the aminophenol).
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The optimal temperature may vary depending on the specific carboxylic acid used.
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Allow the reaction mixture to cool to room temperature.
Carefully pour the cooled mixture into a beaker containing crushed ice and water.
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-6-fluoro-5-methylbenzoxazole.
Data Presentation: Expected Results and Characterization
The following table summarizes the expected outcomes and key characterization data for the synthesized fluorinated benzoxazole.
Parameter
Expected Value/Observation
Yield
60-85% (highly dependent on the carboxylic acid used)
A single peak corresponding to the fluorine atom on the benzoxazole ring
IR (KBr, cm⁻¹)
~1630 (C=N), ~1570 (C=C), ~1250 (C-F)
Mass Spectrometry (ESI-MS)
[M+H]⁺ corresponding to the molecular weight of the product
Note on Characterization: The exact chemical shifts and coupling constants in the NMR spectra will depend on the specific substituent at the 2-position of the benzoxazole ring. The provided values are general estimations. For unambiguous structure elucidation, 2D NMR experiments (COSY, HSQC, HMBC) are recommended. The presence of fluorine provides a useful handle for ¹⁹F NMR spectroscopy, which can be a powerful tool for monitoring reaction progress and confirming the identity of the product.[4]
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC. The successful synthesis of the target compound can be confirmed by a combination of spectroscopic techniques. The mass spectrum will confirm the molecular weight of the product, while the ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed structural information. The IR spectrum will confirm the presence of key functional groups. Any significant deviation from the expected data would indicate the formation of byproducts or an incomplete reaction, prompting further optimization of the reaction conditions.
Conclusion
This application note provides a comprehensive guide for the synthesis of fluorinated benzoxazoles from 2-Amino-5-fluoro-4-methylphenol. The described protocol is robust and can be adapted for the synthesis of a diverse library of 2-substituted benzoxazoles by varying the carboxylic acid starting material. The strategic incorporation of fluorine into the benzoxazole scaffold is a promising strategy for the development of novel therapeutic agents with enhanced biological activity.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
Slaninova, D., Gucky, T., Grepl, M., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19575–19584. [Link]
Slaninova, D., Gucky, T., Grepl, M., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19575–19584. [Link]
MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
Soni, S., Agarwal, S., & Punjabi, P. B. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24583-24618. [Link]
University of North Georgia. (2019, January 25). Evaluating the Impact of Fluorination on the Electro-optical Properties of Cross-Conjugated Benzobisoxazoles. [Link]
Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-9. [Link]
MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]
Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. (n.d.). International Journal of ChemTech Research, 9(5), 414-420. [Link]
MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. [Link]
MDPI. (2023, March 28). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. [Link]
PMC. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
ResearchGate. (2025, August 6). Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. [Link]
Application Notes and Protocols: 2-Amino-5-fluoro-4-methylphenol as a Versatile Building Block in Pharmaceutical Synthesis
Abstract This document provides detailed application notes and protocols for utilizing 2-Amino-5-fluoro-4-methylphenol as a strategic building block in the synthesis of pharmaceutically relevant compounds, particularly k...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides detailed application notes and protocols for utilizing 2-Amino-5-fluoro-4-methylphenol as a strategic building block in the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. We explore the unique physicochemical properties conferred by its trifunctional nature and provide field-proven, step-by-step protocols for its derivatization through key synthetic transformations. The causality behind experimental choices is explained to empower researchers in drug discovery and development to leverage this versatile scaffold effectively.
Introduction: The Strategic Value of 2-Amino-5-fluoro-4-methylphenol
In the landscape of modern medicinal chemistry, the success of a drug candidate is profoundly influenced by the molecular building blocks used in its synthesis. 2-Amino-5-fluoro-4-methylphenol is a trifunctional scaffold possessing a nucleophilic amino group, a phenolic hydroxyl group, and a strategically substituted aromatic ring. This combination of features makes it an exceptionally valuable starting material for creating diverse molecular architectures with desirable pharmacological properties.
The strategic incorporation of a fluorine atom is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The fluorine atom in 2-Amino-5-fluoro-4-methylphenol, positioned meta to the amino group and ortho to the hydroxyl group, modulates the pKa of these functional groups, influencing their reactivity and interaction with biological targets. The methyl group provides a lipophilic handle and can establish critical van der Waals interactions within a target's binding pocket.
While this specific isomer is less documented in public literature compared to some analogues, its reactivity follows well-established principles of aromatic chemistry, allowing for its reliable application in robust synthetic workflows, particularly in the development of kinase inhibitors.[3]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for its effective use and safe handling.
Safety and Handling:
Based on data for analogous aminophenol compounds, 2-Amino-5-fluoro-4-methylphenol should be handled with care.[5][6]
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All operations should be conducted in a certified chemical fume hood.[7]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[6]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Application Profile: A Scaffold for Kinase Inhibitor Synthesis
The aminophenol motif is a cornerstone in the design of numerous kinase inhibitors, which function by competing with ATP for binding in the kinase hinge region.[3] The amino group often serves as a key hydrogen bond donor, while the phenyl ring occupies the hydrophobic pocket. The hydroxyl group provides an additional attachment point for side chains that can enhance solubility or target selectivity.
The general workflow for elaborating 2-Amino-5-fluoro-4-methylphenol into a kinase inhibitor core involves sequential functionalization of the amino and hydroxyl groups.
Caption: General synthetic workflow using 2-Amino-5-fluoro-4-methylphenol.
Detailed Experimental Protocols
The following protocols describe robust and reproducible methods for the functionalization of 2-Amino-5-fluoro-4-methylphenol.
This protocol details the coupling of the amino group with a heterocyclic halide, a key step in forming many kinase inhibitor backbones. The Buchwald-Hartwig amination is chosen for its broad functional group tolerance and high efficiency.[3]
Reaction Scheme:
(A generic reaction scheme showing 2-Amino-5-fluoro-4-methylphenol reacting with a generic 2-chloropyrimidine)
Causality and Experimental Rationale:
Catalyst System: A palladium(0) source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) are used. The bulky, electron-rich Xantphos ligand facilitates the crucial reductive elimination step and prevents catalyst decomposition, leading to higher yields.
Base: Cesium carbonate (Cs₂CO₃) is a mild, non-nucleophilic base that is effective in deprotonating the aminophenol without causing side reactions.
Solvent & Atmosphere: The reaction is run in an anhydrous, aprotic solvent (1,4-Dioxane) under an inert nitrogen atmosphere to prevent oxidation of the palladium catalyst and phosphine ligand, which would render them inactive.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry, oven-baked flask, add 2-Amino-5-fluoro-4-methylphenol, 2-chloro-4,6-dimethylpyrimidine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
Evacuate and backfill the flask with dry nitrogen three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
Wash the filter cake with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated product.
Protocol 2: Williamson Ether Synthesis for O-Alkylation
This protocol functionalizes the phenolic hydroxyl group of the N-arylated intermediate, often to introduce a side chain that improves aqueous solubility and pharmacokinetic properties.
Reaction Scheme:
(A generic reaction scheme showing the product from Protocol 1 reacting with an N-(2-chloroethyl)morpholine)
Causality and Experimental Rationale:
Reagents: This is a classic Sₙ2 reaction. A non-nucleophilic base (K₂CO₃) is used to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile.
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (K⁺) but not the nucleophilic phenoxide anion, thus increasing its reactivity.
Dissolve the N-arylated aminophenol in anhydrous DMF in a round-bottom flask.
Add K₂CO₃, N-(2-chloroethyl)morpholine hydrochloride, and a catalytic amount of KI. (Note: KI acts as a catalyst via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ).
Heat the mixture to 80 °C and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and pour it into ice water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the final dual-functionalized compound.
Conclusion
2-Amino-5-fluoro-4-methylphenol is a high-value building block for pharmaceutical synthesis. Its distinct functional groups—an amine, a hydroxyl, and a fluorinated phenyl ring—provide multiple handles for synthetic diversification. The protocols outlined herein demonstrate robust and scalable methods for N-arylation and O-alkylation, key transformations in the construction of complex bioactive molecules such as kinase inhibitors. By understanding the chemical principles behind these protocols, researchers can confidently and creatively employ this scaffold to accelerate the discovery and development of novel therapeutics.
References
ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]
BindingDB. (n.d.). BDBM472759. Retrieved from [Link]
Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
BindingDB. (n.d.). BDBM227937. Retrieved from [Link]
PubMed. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
Shandong Mopai Biotechnology Co., Ltd. (n.d.). 2-Amino-4-fluoro-5-methylphenol. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
Semantic Scholar. (n.d.). 2-amino-5-methylphenol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
Semantic Scholar. (n.d.). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Retrieved from [Link]
MDPI. (2018). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
NIH. (n.d.). Trametinib in the treatment of melanoma. Retrieved from [Link]
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]
Nature. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Retrieved from [Link]
RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Baran Lab. (n.d.). Practical Process Chemistry. Retrieved from [Link]
NIH. (2021). Development and Evaluation of 2-Amino-7-Fluorophenazine 5,10-Dioxide Polymeric Micelles as Antitumoral Agents for 4T1 Breast Cancer. Retrieved from [Link]
MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]
NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Using 2-Amino-5-fluoro-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Amino-5-fluoro-4-methylphenol in Synthesis 2-Amino-5-fluoro-4-methylphenol is a highly valuable, trifunctional buildi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Amino-5-fluoro-4-methylphenol in Synthesis
2-Amino-5-fluoro-4-methylphenol is a highly valuable, trifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a nucleophilic amino group, a hydroxyl group amenable to O-arylation or conversion to a triflate, and a fluorinated aromatic ring—offers a versatile platform for the construction of complex molecular architectures. This fluorinated phenol derivative is of particular interest in the synthesis of kinase inhibitors and other biologically active compounds, where the fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties.
This guide provides a comprehensive overview of the key catalytic cross-coupling reactions involving 2-Amino-5-fluoro-4-methylphenol and its derivatives. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed, actionable protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Key Considerations for Cross-Coupling with 2-Amino-5-fluoro-4-methylphenol
The reactivity of 2-Amino-5-fluoro-4-methylphenol in cross-coupling reactions is dictated by the interplay of its three functional groups. The choice of reaction will depend on which position of the molecule is being functionalized.
The Phenolic Hydroxyl Group: The hydroxyl group can be a coupling partner in C-O cross-coupling reactions. More commonly, it is converted into a better leaving group, such as a triflate (-OTf), nonaflate, or tosylate, to facilitate C-C and C-N bond formation at the C-1 position.[1] This strategy transforms the phenol into an aryl electrophile.
The Amino Group: The amino group is a potent nucleophile for Buchwald-Hartwig amination, enabling the formation of diarylamines. Its presence requires careful selection of reaction conditions to avoid side reactions.
The Aromatic Ring: The aromatic ring can be functionalized via halogenation (e.g., bromination or iodination) to introduce a handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[2] In the context of 2-Amino-5-fluoro-4-methylphenol, this reaction is typically employed after converting the phenolic hydroxyl group into a triflate or after halogenating the aromatic ring.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
Catalyst System: Palladium catalysts are the workhorses of Suzuki-Miyaura coupling.[2] A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is commonly used. The ligand's role is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides or sterically hindered substrates.
Base: A base is essential to activate the organoboron species.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, and it must be compatible with the functional groups present in the substrates.
Solvent: The solvent system typically consists of an organic solvent like dioxane, toluene, or THF, often with the addition of water to facilitate the dissolution of the inorganic base and promote the transmetalation step.[2]
Summarized Reaction Conditions for Suzuki-Miyaura Coupling
Parameter
Condition
Rationale
Palladium Precursor
Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
Readily available and effective palladium sources.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is particularly useful for synthesizing aryl amines from aryl halides or triflates. When using a derivative of 2-Amino-5-fluoro-4-methylphenol, this reaction can be used to introduce an additional amino group, leading to the formation of diamine structures.
Causality Behind Experimental Choices in Buchwald-Hartwig Amination
Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination.[4] Bulky, electron-rich biarylphosphine ligands such as BrettPhos, XPhos, or RuPhos are often necessary to facilitate the challenging reductive elimination step that forms the C-N bond.[4] The palladium source is typically Pd(OAc)₂ or a pre-catalyst complex.
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The base strength must be carefully selected to avoid side reactions with other functional groups.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Summarized Reaction Conditions for Buchwald-Hartwig Amination
Parameter
Condition
Rationale
Palladium Precursor
Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (1-5 mol%)
Provides the active Pd(0) species.
Ligand
BrettPhos, XPhos, RuPhos (1.2-2.0 equiv relative to Pd)
In a glovebox, add the triflated 2-Amino-5-fluoro-4-methylphenol derivative, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a Schlenk tube.
Add the amine and anhydrous toluene.
Seal the Schlenk tube and remove it from the glovebox.
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
Monitor the reaction by LC-MS.
After completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
Concentrate the filtrate and purify the residue by flash column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes. For derivatives of 2-Amino-5-fluoro-4-methylphenol, the Heck reaction can be used to introduce alkenyl groups onto the aromatic ring.
Causality Behind Experimental Choices in the Heck Reaction
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor for the Heck reaction.[5] It is often used in combination with phosphine ligands like triphenylphosphine (PPh₃) or Herrmann's catalyst.
Base: A base, typically a hindered amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle.[5]
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to facilitate the reaction.
Summarized Reaction Conditions for the Heck Reaction
Application Note: Chemoselective N-Boc Protection of 2-Amino-5-fluoro-4-methylphenol via Aqueous, Catalyst-Free Conditions
Introduction & Scope The selective N-protection of aminophenols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced fluorinated building blocks. The molecule 2-Amino-5-f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The selective N-protection of aminophenols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced fluorinated building blocks. The molecule 2-Amino-5-fluoro-4-methylphenol presents a specific chemoselectivity challenge: it contains both a nucleophilic aniline moiety and an acidic phenolic hydroxyl group[1]. Traditional protection strategies utilizing organic solvents and basic catalysts (e.g., DMAP, Et₃N) often lead to competing O-acylation (forming carbonates) or over-reaction to form cyclic oxazolidinones. This guide details a highly efficient, green, and self-validating protocol for the absolute chemoselective N-tert-butyloxycarbonylation (N-Boc protection) of this substrate.
Mechanistic Rationale & Causality
To achieve absolute chemoselectivity for the N-Boc derivative, this protocol leverages a water-mediated, catalyst-free methodology[2]. The causality behind this selectivity is rooted in the divergent pKₐ values and solvation dynamics of the functional groups:
Suppression of Phenoxide Formation: In a neutral aqueous medium, the phenol group (pKₐ ~9.5) remains fully protonated. Without an added base to generate the highly nucleophilic phenoxide anion, O-acylation is completely suppressed.
Hydrophobic Activation: Di-tert-butyl dicarbonate (Boc₂O) is largely insoluble in water. The addition of a minimal amount of acetone creates a biphasic suspension where hydrophobic packing forces the organic reactants into close proximity. Water acts as a hydrogen-bond donor that stabilizes the transition state of the nucleophilic attack by the amine (conjugate acid pKₐ ~4.5), accelerating the reaction without the need for Lewis or Brønsted acid catalysts[3].
Prevention of Oxazolidinone Formation: Ortho-aminophenols are highly prone to intramolecular cyclization after initial acylation. The mild, room-temperature aqueous conditions prevent the subsequent thermal or base-catalyzed cyclization that typically yields undesired oxazolidinones[4].
Reagent Matrix & Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale reaction. The use of a slight excess of Boc₂O ensures complete consumption of the amine without risking over-protection.
Reagent / Material
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Role in Reaction
2-Amino-5-fluoro-4-methylphenol
141.14
1.00
10.0
1.41 g
Limiting Reagent
Di-tert-butyl dicarbonate (Boc₂O)
218.25
1.05
10.5
2.29 g (2.41 mL)
Electrophile
Distilled Water
18.02
Solvent
-
10.0 mL
Reaction Medium
Acetone
58.08
Co-solvent
-
3.0 mL
Solubilizer for Boc₂O
Dichloromethane (CH₂Cl₂)
84.93
Extraction
-
3 × 15 mL
Organic Extraction
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . The visual and physical phase changes throughout the procedure inherently confirm the progression of the reaction.
Step 1: Preparation of the Aqueous Suspension
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-fluoro-4-methylphenol (1.41 g, 10.0 mmol).
Add 10.0 mL of distilled water. The starting material will form a partial suspension due to its limited aqueous solubility at neutral pH.
Causality Check: Do not add any base or acid; altering the pH will compromise the chemoselectivity by either deprotonating the phenol or over-protonating the amine.
Step 2: Electrophile Addition
In a separate small vial, dissolve Boc₂O (2.29 g, 10.5 mmol) in 3.0 mL of acetone.
Add this solution dropwise to the vigorously stirring aqueous suspension at room temperature (25 °C) over 2 minutes.
Observation: The mixture will become a milky biphasic suspension. The hydrophobic effect will immediately begin driving the reactants together.
Step 3: Reaction Monitoring (Self-Validation)
Stir the mixture vigorously for 10–30 minutes.
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of Hexanes/Ethyl Acetate (7:3).
Validation: The starting aminophenol is highly polar and will show a low R_f value. As the reaction proceeds, a single, highly UV-active, non-polar spot (the N-Boc product) will appear at a higher R_f. The reaction is complete when the starting material spot is entirely consumed.
Step 4: Workup and Isolation
Transfer the reaction mixture to a separatory funnel and extract with CH₂Cl₂ (3 × 15 mL).
Causality Check: The newly formed N-Boc product is highly lipophilic and will partition exclusively into the lower organic layer, leaving any water-soluble impurities behind.
Combine the organic layers and wash with brine (15 mL) to remove residual water and acetone.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Characterization & Troubleshooting
The crude product is typically >95% pure. To validate the structural integrity:
¹H NMR (CDCl₃): Look for a sharp, distinct singlet at ~1.50 ppm integrating to 9 protons (the tert-butyl group). The disappearance of the broad -NH₂ peak (~3.5-4.5 ppm) and the appearance of a new broad -NH singlet (~8.5-9.0 ppm) confirms N-protection. Crucially, the phenolic -OH peak (~9.0-10.0 ppm) must remain intact.
Troubleshooting: If an O-Boc impurity is detected (indicated by a second tert-butyl peak in NMR), it means the reaction medium was inadvertently basic. Ensure strictly neutral distilled water is used.
Workflow Visualization
Workflow for the chemoselective aqueous N-Boc protection of aminophenols.
References
Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water." Organic Letters, 8(15), 3259–3262. URL:[Link]
Varala, R., Nuvula, S., & Adapa, S. R. (2006). "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." The Journal of Organic Chemistry, 71(21), 8283–8286. URL:[Link]
The Strategic Application of 2-Amino-5-fluoro-4-methylphenol in the Discovery of Novel Agrochemical Active Ingredients: A Technical Guide
This comprehensive guide is intended for researchers, scientists, and professionals in the field of agrochemical development. It details the versatile applications of the fluorinated building block, 2-Amino-5-fluoro-4-me...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide is intended for researchers, scientists, and professionals in the field of agrochemical development. It details the versatile applications of the fluorinated building block, 2-Amino-5-fluoro-4-methylphenol, in the synthesis of potential next-generation herbicides, fungicides, and insecticides. The protocols and application notes provided herein are grounded in established chemical principles and supported by authoritative literature, offering a robust framework for innovation in crop protection.
Introduction: The Promise of a Fluorinated Phenol in Agrochemical Design
2-Amino-5-fluoro-4-methylphenol is a highly functionalized aromatic compound poised for significant utility in the discovery of novel agrochemical active ingredients. Its strategic combination of a nucleophilic amino group, a reactive phenolic hydroxyl group, and the influential fluoro and methyl substituents on the phenyl ring makes it a valuable scaffold for chemical diversification.
The presence of a fluorine atom is particularly noteworthy. The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical design to enhance efficacy. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to increased potency and a more desirable toxicological profile.[1][2][3][4][5]
This guide will explore four primary avenues for the application of 2-Amino-5-fluoro-4-methylphenol in agrochemical synthesis:
Herbicidal Aminophenoxazinones: Leveraging the oxidative dimerization of aminophenols to create potent herbicidal compounds.
Fungicidal Benzoxazoles: Utilizing the condensation reaction between the amino and hydroxyl groups with a carbon electrophile to form a biologically active heterocyclic system.
Herbicidal Picolinic Acid Analogs: Employing the aminophenol as a key building block to construct complex synthetic auxin herbicides.
Insecticidal Carbamates: Capitalizing on the phenolic hydroxyl group to synthesize inhibitors of acetylcholinesterase.
Application Note 1: Synthesis of Novel Herbicidal Aminophenoxazinones
Scientific Rationale and Causality
Aminophenoxazinones are a class of heterocyclic compounds, some of which exhibit significant phytotoxic activity, making them promising candidates for the development of new herbicides.[6][7] These compounds can be synthesized through the oxidative coupling of two aminophenol molecules. The reaction proceeds via the formation of a phenoxazinone ring system. The specific substituents on the aminophenol precursors directly influence the herbicidal activity and selectivity of the resulting aminophenoxazinone.[6][7]
By using 2-Amino-5-fluoro-4-methylphenol as a precursor, it is possible to synthesize a novel, substituted aminophenoxazinone. The fluorine and methyl groups are expected to modulate the electronic and steric properties of the final molecule, potentially leading to enhanced herbicidal efficacy and a unique weed control spectrum.
Experimental Workflow: Synthesis of a Fluorinated-Methylated Aminophenoxazinone
Caption: Workflow for the synthesis of a novel aminophenoxazinone herbicide.
Detailed Protocol: Oxidative Dimerization of 2-Amino-5-fluoro-4-methylphenol
This protocol is adapted from established procedures for the synthesis of aminophenoxazinones.[6][7][8][9]
Materials:
2-Amino-5-fluoro-4-methylphenol
Sodium iodate (NaIO₃)
Acetone
Deionized water
Filter paper
Standard laboratory glassware (beakers, flasks, etc.)
Magnetic stirrer
Procedure:
Prepare the Oxidant Solution: In a 250 mL beaker, dissolve sodium iodate (e.g., 0.86 g) in deionized water (100 mL).
Prepare the Aminophenol Solution: In a separate 100 mL beaker, dissolve 2-Amino-5-fluoro-4-methylphenol (e.g., 0.5 g) in acetone (20 mL).
Initiate the Reaction: While stirring the sodium iodate solution, slowly add the 2-Amino-5-fluoro-4-methylphenol solution.
Second Addition of Aminophenol: After 10 minutes of stirring, add a second portion of 2-Amino-5-fluoro-4-methylphenol (e.g., 0.5 g) dissolved in acetone (15 mL) to the reaction mixture.
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a colored precipitate. The reaction is typically allowed to proceed for several hours to ensure completion.
Product Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with deionized water to remove any unreacted sodium iodate and other water-soluble impurities.
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Application Note 2: Development of Novel Fungicidal Benzoxazoles
Scientific Rationale and Causality
Benzoxazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal properties.[10][11] The benzoxazole scaffold is a key component in several commercial and developmental fungicides. The synthesis of 2-substituted benzoxazoles can be readily achieved through the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives.[10][12][13]
2-Amino-5-fluoro-4-methylphenol provides an excellent starting point for creating novel benzoxazole derivatives. The amino and hydroxyl groups can react with a variety of one-carbon electrophiles to form the benzoxazole ring. The fluorine and methyl substituents on the benzene ring can enhance the antifungal potency and influence the spectrum of activity against pathogenic fungi.
Experimental Workflow: Synthesis of a Fluorinated-Methylated Benzoxazole
Application Note: Strategies for Sample Preparation of 2-Amino-5-fluoro-4-methylphenol from Biological Matrices for LC-MS Analysis
Abstract This application note provides a comprehensive guide to developing robust sample preparation methods for the quantification of 2-Amino-5-fluoro-4-methylphenol in biological matrices using Liquid Chromatography-M...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to developing robust sample preparation methods for the quantification of 2-Amino-5-fluoro-4-methylphenol in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). As a small, polar molecule containing both acidic (phenolic) and basic (amino) functional groups, this analyte presents unique challenges, including poor retention in reversed-phase chromatography, susceptibility to oxidation, and significant matrix effects. We present and contrast three widely-used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Detailed, step-by-step protocols are provided for each technique, accompanied by an in-depth discussion of the underlying principles, optimization strategies, and the causal reasoning behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish sensitive, accurate, and reliable bioanalytical methods for this and structurally similar compounds.
Introduction and Analytical Challenges
Accurate quantification of small-molecule drugs, metabolites, and synthetic intermediates in complex biological fluids is fundamental to pharmaceutical development and biomedical research. 2-Amino-5-fluoro-4-methylphenol is a substituted aminophenol, a class of compounds that can be challenging to analyze via LC-MS. The primary obstacles include:
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[1][2][3] Effective sample preparation is the most critical step in mitigating these matrix effects.[4][5]
Chromatographic Retention: The polar nature of the molecule, conferred by the amine and hydroxyl groups, often results in poor retention on traditional reversed-phase (e.g., C18) columns, causing it to elute near the solvent front with other polar interferences.[6][7]
Chemical Stability: Aminophenols can be susceptible to oxidation, requiring careful handling and potentially the use of antioxidants during sample processing.
Peak Shape: The presence of both acidic and basic functional groups can lead to peak tailing in chromatography if the mobile phase pH is not carefully controlled.[8]
This document provides a detailed examination of three common sample preparation strategies to overcome these challenges, enabling researchers to select and optimize a workflow best suited to their analytical objectives, from high-throughput screening to rigorous quantitative bioanalysis.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
Table 1: Physicochemical Properties of 2-Amino-5-fluoro-4-methylphenol
Estimated based on similar structures.[11][12] This value suggests moderate lipophilicity, making it suitable for both reversed-phase chromatography and liquid-liquid extraction with appropriate solvents.
Estimated based on typical values for anilines and phenols. These values are critical for developing SPE and LLE methods, as the analyte's charge state can be manipulated by adjusting pH.
The choice of sample preparation is a trade-off between speed, cost, and the required level of cleanliness. We present three protocols in order of increasing selectivity and cleanup efficiency.
Method 1: Protein Precipitation (PPT) for Rapid Screening
Protein precipitation is the simplest and fastest method for removing the bulk of proteins from plasma or serum samples.[13] It is often employed in early discovery settings where throughput is prioritized over ultimate sensitivity.
Principle: A water-miscible organic solvent, typically acetonitrile, is added in excess to the aqueous biological sample. This disrupts the hydration shell around proteins, causing them to denature, aggregate, and precipitate out of solution. The analyte remains in the supernatant, which is then separated by centrifugation or filtration.
Provides the least effective cleanup; the supernatant remains rich in endogenous small molecules, salts, and phospholipids.[5]
High potential for significant ion suppression (matrix effects).[3]
Minimal analyte concentration.
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (ideally, a stable isotope-labeled version of the analyte) to each sample and vortex briefly.
Precipitation: Add 300 µL of ice-cold acetonitrile.
Rationale: A 3:1 solvent-to-sample ratio is standard for efficient protein removal.[14] Using cold solvent can enhance the precipitation process.
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
Rationale: This step pellets the precipitated proteins into a tight pellet, allowing for easy removal of the supernatant.
Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Rationale: This step allows for analyte concentration and solvent exchange into a mobile phase-compatible solution, which can improve peak shape.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
Final Centrifugation: Centrifuge at >3,000 x g for 5 minutes to pellet any remaining particulates before injection.
Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS system.
Caption: High-level workflow for the Protein Precipitation (PPT) method.
Method 2: Liquid-Liquid Extraction (LLE) for Improved Cleanliness
LLE provides significantly cleaner extracts than PPT by partitioning the analyte of interest into a water-immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[5]
Principle: This technique relies on the differential solubility of the analyte between two immiscible liquid phases (typically aqueous and organic). By adjusting the pH of the aqueous sample, the charge state of 2-Amino-5-fluoro-4-methylphenol can be manipulated to maximize its partition into the organic phase. To extract this compound efficiently, the pH should be adjusted to a neutral range (e.g., pH 6-8) where both the basic amino group and the acidic phenolic group are predominantly in their neutral forms, increasing lipophilicity.
Advantages:
Effectively removes non-volatile salts and highly polar matrix components.
Can significantly reduce phospholipid-based matrix effects compared to PPT.[5]
Allows for significant analyte concentration.
Disadvantages:
More labor-intensive and difficult to automate than PPT.
Potential for emulsion formation, which complicates phase separation.[15]
Requires larger volumes of organic solvents.
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human plasma) into a 2 mL polypropylene tube.
Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution and vortex briefly.
pH Adjustment: Add 100 µL of a buffer solution (e.g., 0.1 M Phosphate Buffer, pH 7.0). Vortex to mix.
Rationale: Adjusting the pH to ~7 ensures the analyte is in its neutral, more hydrophobic form, maximizing its extraction into the organic solvent.
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).
Rationale: MTBE is a common choice due to its low water miscibility and good extraction efficiency for moderately polar compounds.
Mixing: Cap the tube and mix vigorously (e.g., vortex for 2 minutes or use a shaker for 10 minutes) to facilitate analyte partitioning.
Phase Separation: Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
Organic Layer Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex to mix.
Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS system.
Application Notes and Protocols: Utilizing 2-Amino-5-fluoro-4-methylphenol in the Synthesis of Schiff Base Ligands
Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Schiff base ligands derived from 2-Amino-5-fluoro-4-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Schiff base ligands derived from 2-Amino-5-fluoro-4-methylphenol. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] The incorporation of a fluorinated and methylated phenol moiety, as in 2-Amino-5-fluoro-4-methylphenol, offers unique electronic and steric properties that can be exploited to fine-tune the biological activity and coordination chemistry of the resulting Schiff base ligands and their metal complexes. This guide details the synthetic protocols, characterization techniques, and potential applications of these novel compounds, with a focus on their utility in drug discovery and development.
Introduction: The Strategic Advantage of 2-Amino-5-fluoro-4-methylphenol in Schiff Base Synthesis
Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[3][4] The resulting imine linkage is a key structural motif that imparts a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5][6] Furthermore, the nitrogen and often a nearby donor atom (like the hydroxyl group in phenols) provide excellent sites for chelation with metal ions, forming stable metal complexes with enhanced biological and catalytic activities.[2][7][8]
The choice of the primary amine precursor is critical in dictating the physicochemical and biological properties of the final Schiff base. 2-Amino-5-fluoro-4-methylphenol is a particularly interesting starting material for several reasons:
Fluorine Substitution: The presence of a fluorine atom can significantly enhance the lipophilicity, metabolic stability, and binding affinity of a molecule. In drug design, fluorine is often incorporated to improve pharmacokinetic and pharmacodynamic properties.
Methyl Group: The methyl group provides steric bulk and can influence the conformation of the ligand and its metal complexes, potentially leading to selective interactions with biological targets.
Phenolic Hydroxyl Group: The hydroxyl group, ortho to the amino group, facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion, a common feature in biologically active Schiff base metal complexes.[9][10]
This guide will provide the foundational knowledge and practical protocols to successfully synthesize, characterize, and explore the applications of Schiff base ligands derived from this promising precursor.
Synthesis of Schiff Base Ligands from 2-Amino-5-fluoro-4-methylphenol: A Step-by-Step Protocol
The synthesis of Schiff bases from 2-Amino-5-fluoro-4-methylphenol follows the general principle of nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine.[3][4]
General Reaction Scheme
Caption: General synthesis of a Schiff base ligand.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a Schiff base ligand from 2-Amino-5-fluoro-4-methylphenol and a substituted benzaldehyde. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for different aldehydes or ketones.
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 2-Amino-5-fluoro-4-methylphenol in a minimal amount of absolute ethanol or methanol with gentle warming and stirring.
Addition of Aldehyde: To this solution, add a solution of 1 equivalent of the desired aldehyde dissolved in ethanol or methanol dropwise.
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11][12]
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
Drying and Purification: Dry the product in a vacuum oven. If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a pure crystalline solid.
Key Experimental Considerations
Parameter
Recommended Condition
Rationale and Field Insights
Solvent
Ethanol, Methanol
These solvents are effective at dissolving the reactants and the resulting water by-product. Anhydrous conditions are preferred to push the equilibrium towards product formation.
Catalyst
Glacial Acetic Acid
A small amount of acid catalyzes the dehydration of the intermediate hemiaminal, accelerating the reaction.[3][4] Other Lewis or Brønsted acids can also be employed.
Temperature
Reflux
Heating the reaction mixture increases the reaction rate. The choice of reflux temperature depends on the boiling point of the solvent used.
Reaction Time
2-6 hours
The reaction time can vary depending on the reactivity of the specific aldehyde or ketone used. Monitoring by TLC is crucial to determine the point of maximum product formation and avoid degradation.
Purification
Recrystallization
Recrystallization from an appropriate solvent is the most common method for obtaining high-purity crystalline Schiff base ligands suitable for further characterization and application.
Characterization of the Synthesized Schiff Base Ligands
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base ligands. A combination of spectroscopic techniques is typically employed.
Spectroscopic and Analytical Techniques
Technique
Expected Observations and Interpretations
FT-IR Spectroscopy
The appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the C=N (azomethine) bond, confirming the formation of the Schiff base.[13] The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1680-1720 cm⁻¹) also indicates successful reaction.
¹H NMR Spectroscopy
The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region (typically δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-).[13][14] The signals for the aromatic protons of both the phenol and aldehyde moieties will also be present.
¹³C NMR Spectroscopy
A characteristic signal in the range of δ 160-170 ppm is indicative of the azomethine carbon (C=N).[13]
Mass Spectrometry
The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[13]
Elemental Analysis
The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed molecular formula.[13]
Applications in Drug Development and Coordination Chemistry
Schiff base ligands derived from 2-Amino-5-fluoro-4-methylphenol are expected to have significant potential in various fields, particularly in the development of new therapeutic agents and as versatile ligands in coordination chemistry.
Formation of Bioactive Metal Complexes
The synthesized Schiff base ligands can act as chelating agents, coordinating with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes.[7][13][15] The coordination typically occurs through the azomethine nitrogen and the deprotonated phenolic oxygen.[9][10]
Caption: Chelation of a metal ion by a Schiff base ligand.
These metal complexes often exhibit enhanced biological activity compared to the free ligands.[2] The metal ion can play a crucial role in the mechanism of action, for instance, by promoting redox activity or by facilitating binding to biological targets. The fluorinated and methylated phenol backbone of the ligand can further modulate these properties.
Potential Therapeutic Applications
Antimicrobial Agents: Schiff bases and their metal complexes are well-known for their antibacterial and antifungal properties.[14][16][17] The unique electronic properties conferred by the fluorine and methyl groups may lead to the development of potent new antimicrobial drugs.
Anticancer Agents: Many Schiff base derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1]
Antiviral Activity: The imine group in Schiff bases has been shown to be important for antiviral activity, and these compounds are being explored as potential therapeutics for various viral infections.[5][6]
Enzyme Inhibitors: The ability of Schiff bases to chelate metal ions makes them attractive candidates for the design of inhibitors for metalloenzymes.[9]
Conclusion
The synthesis of Schiff base ligands from 2-Amino-5-fluoro-4-methylphenol offers a promising avenue for the development of novel compounds with significant potential in medicinal chemistry and coordination chemistry. The strategic incorporation of fluorine and a methyl group into the phenol backbone provides a powerful tool for fine-tuning the physicochemical and biological properties of these ligands and their metal complexes. The protocols and information provided in this guide serve as a comprehensive starting point for researchers to explore the rich chemistry and diverse applications of this exciting class of compounds.
References
Ommenya, F. K., Nyawade, E. A., Andala, D. M., & Kinyua, J. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Journal of Chemistry, 2020, 1-9. [Link]
IntechOpen. (2023, February 23). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. [Link]
Hueso-Ureña, F., Illán-Cabeza, N. A., Moreno-Carretero, M. N., Martínez-Martos, J. M., & Ramírez-Expósito, M. J. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Journal of Inorganic Biochemistry, 94(4), 326-334. [Link]
ResearchGate. (2025, August 5). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. [Link]
IntechOpen. (2025, November 26). Recent Applications of Schiff Bases in Biomedical Sciences. [Link]
National Center for Biotechnology Information. (n.d.). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]
MDPI. (2023, March 17). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. [Link]
ER Publications. (n.d.). Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. [Link]
National Center for Biotechnology Information. (n.d.). Promising Schiff bases in antiviral drug design and discovery. [Link]
MDPI. (2009, May 7). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. [Link]
MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. [Link]
ResearchGate. (n.d.). Amino acid derived Schiff base (a) and metal complexes (b) inhibitory action towards fungi. [Link]
IRIS Unibas. (2023, July 28). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. [Link]
MDPI. (2023, June 28). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. [Link]
IntechOpen. (2022, December 8). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]
International Journal of Pharmaceutical Sciences. (2025, December 16). Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. [Link]
Hilaris. (2016, April 26). Role of Schiff Base in Drug Discovery Research. [Link]
JOCPR. (n.d.). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. [Link]
preventing air oxidation of 2-Amino-5-fluoro-4-methylphenol during long-term storage
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-Amino-5-fluoro-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-5-fluoro-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing air oxidation during the long-term storage of this compound. The inherent structure of 2-Amino-5-fluoro-4-methylphenol, featuring both an electron-donating amino group and a hydroxyl group on an aromatic ring, makes it highly susceptible to oxidative degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity and purity of your material.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you may encounter, their underlying causes, and actionable solutions to implement in your laboratory.
Issue 1: Visible Discoloration of the Compound
Symptom: Your once white or off-white solid has developed a pink, brown, or purplish hue over time.
Potential Cause:
Discoloration is a primary indicator of oxidation. Aminophenols are known to undergo oxidative condensation, often forming highly colored phenoxazinone or quinone-imine type structures.[1][2] The reaction is initiated by the presence of atmospheric oxygen, which can lead to the formation of radical intermediates that subsequently react to form these colored oligomers.[3] Exposure to light can accelerate this process.
Recommended Solutions:
Immediate Purity Assessment: Do not assume the material is usable. Perform an immediate purity check using High-Performance Liquid Chromatography (HPLC) to quantify the level of degradation.
Transfer to Inert Atmosphere: If the compound's purity is still acceptable for your application, immediately transfer it to a container that can be purged and backfilled with an inert gas like nitrogen or argon.[4][5]
Re-purification: If significant degradation has occurred, re-purification by column chromatography or recrystallization may be necessary. Verify the purity of the recovered material before use.
Workflow for Transferring to an Inert Atmosphere
Caption: Inerting a sample using the vacuum backfill method.
Issue 2: Appearance of New Impurity Peaks in Analytical Data (HPLC, GC-MS)
Symptom: Your routine purity analysis shows new peaks that were not present in the initial analysis of the batch.
Potential Cause:
These new peaks are likely the degradation products from oxidation. The oxidation of phenols can yield a variety of products, including catechols, hydroquinones, and benzoquinones, which will have different retention times in a chromatographic separation.[6][7] The presence of these impurities can severely impact downstream reactions and biological assays.
Recommended Solutions:
Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks. This can help confirm if they are oxidative dimers or other degradation products.
Implement a Stability Study: Proactively monitor the stability of your compound. A well-designed stability study can help you define a re-test date for your material and understand its shelf-life under your specific storage conditions.
Protocol: Basic Stability Monitoring Study
Time Zero (T=0) Analysis: Upon receiving a new batch, perform a comprehensive analysis (e.g., HPLC, NMR) to establish a baseline purity profile and obtain a reference chromatogram.
Sample Aliquoting: Aliquot the compound into several small, sealed vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere each time a sample is needed.
Storage Conditions: Store aliquots under different conditions to compare stability:
Condition A (Control): Ambient laboratory conditions (light, air, room temp).
Condition B (Recommended): 2-8°C, protected from light, under a nitrogen atmosphere.[8]
Time Points: Analyze an aliquot from each condition at set time points (e.g., 1 month, 3 months, 6 months, 1 year).
Data Analysis: Compare the chromatograms from each time point to the T=0 reference. Quantify the decrease in the main peak area and the increase in impurity peak areas.
Frequently Asked Questions (FAQs)
Q1. What is the scientifically-backed, ideal long-term storage condition for 2-Amino-5-fluoro-4-methylphenol?
The ideal storage condition is designed to mitigate all primary drivers of degradation: oxygen, heat, and light. Based on data for structurally similar aminophenols, the following conditions are recommended:
Temperature: 2-8°C. Lower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere: Under a dry, inert gas like nitrogen or argon.[4][8] This is the most critical factor as it displaces the oxygen required for oxidation.[9][10] Nitrogen is often preferred for its cost-effectiveness.[4]
Light: Protected from light. Use amber vials or store containers in a dark location (e.g., inside a box in a refrigerator).[11] UV light can provide the energy to initiate radical formation.
Container: A tightly sealed, airtight container, preferably glass, with a secure cap (e.g., a screw cap with a PTFE-lined septum).[12][13]
Q2. My lab doesn't have a glovebox. How can I effectively store my compound under an inert atmosphere?
The "Vacuum Backfill" method using a Schlenk line or a simple manifold is a highly effective alternative. The workflow diagram in the troubleshooting section illustrates this process. The key is to perform several cycles of evacuating the air from the vial's headspace and refilling it with high-purity inert gas to ensure minimal oxygen remains.
Q3. Should I add a chemical antioxidant to the solid compound for storage?
Adding an antioxidant is generally not recommended for the storage of a pure solid active pharmaceutical ingredient (API) or intermediate.
Causality:
Purity Complications: Adding another chemical introduces a deliberate impurity. This can complicate downstream synthesis, as the antioxidant may need to be removed. It also complicates analytical quantification of your target compound.
Incompatibility: The antioxidant could potentially react with your compound under certain conditions.
Inert gas blanketing is the preferred and cleanest method for preventing oxidation.[5][14] Antioxidants are more commonly used to stabilize solutions or complex formulations, not pure solid materials. If stabilization is required in a solution, phenolic antioxidants like BHT (Butylated hydroxytoluene) or BHA (Butylated hydroxyanisole) are known to be effective radical scavengers.[3] They function by donating a hydrogen atom to quench radical intermediates, thus terminating the oxidative chain reaction.[3][15]
Q4. What is the likely chemical mechanism of air oxidation for 2-Amino-5-fluoro-4-methylphenol?
The oxidation of aminophenols is a complex process that can proceed through several pathways. The most probable mechanism involves the following steps:
Initial Oxidation: The phenol is oxidized to a phenoxy radical, or the aniline is oxidized to an aminyl radical. This is often the rate-limiting step and can be initiated by trace metal ions, light, or heat.
Radical Coupling: Two of these radical intermediates can couple together. For aminophenols, this often leads to the oxidative condensation between two molecules.
Formation of Colored Products: The coupled dimers can undergo further oxidation and rearrangement to form stable, conjugated systems like phenoxazinones, which are typically colored.[1][2]
Caption: Simplified proposed pathway for the air oxidation of 2-Amino-5-fluoro-4-methylphenol.
Q5. What analytical technique is best for monitoring the stability of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable method.
Justification:
Specificity: HPLC can effectively separate the parent compound from its more polar oxidation products.[6]
Quantification: It allows for precise quantification of the decrease in the parent compound and the formation of impurities over time.
Established Methods: There are numerous published methods for the analysis of phenols and their oxidation products by HPLC, providing a strong starting point for method development.[6][7] A typical method would use a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a small amount of acid (e.g., acetic or formic acid) to ensure good peak shape.[6]
Data Summary for Storage Recommendations
Parameter
Recommendation
Rationale
Temperature
2-8°C
Slows reaction kinetics.
Atmosphere
Inert Gas (Nitrogen/Argon)
Displaces O₂ to prevent the primary oxidation reaction.[4][5][14]
Light
Protect from Light (Amber Vial)
Prevents photo-initiation of radical formation.[11]
Container
Tightly Sealed Glass Vial
Prevents ingress of atmospheric oxygen and moisture.[12][13]
References
Air Liquide. Inerting, Blanketing and Purging. Available from: [Link]
INOX. Tank Blanketing: Protecting Product Integrity with Inert Gases. Available from: [Link]
Linde Gas. Drying, inerting, blanketing & purging. Available from: [Link]
Linde. Inerting in the chemical industry. Available from: [Link]
Labbox. UN2512 4-Aminophenol GLR - Safety Data Sheet. Available from: [Link]
Air Products. Packaging, Inerting and Blanketing. Available from: [Link]
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Phenol. Available from: [Link]
Loba Chemie. 4-AMINOPHENOL Extra Pure MSDS. Available from: [Link]
Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]
ResearchGate. Determination of catalytic oxidation products of phenol by RP-HPLC. Available from: [Link]
Carl ROTH. 100780 - 3-Aminophenol - Safety Data Sheet. Available from: [Link]
Semantic Scholar. Indirect electroanalytical detection of phenols. Available from: [Link]
Environmental Monitoring and Technologies, Inc. Phenolics (Colorimetric, Automated 4-AAP with Distillation) - Analytical Method. Available from: [Link]
ResearchGate. Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Available from: [Link]
SciSpace. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Available from: [Link]
National Center for Biotechnology Information. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Available from: [Link]
National Center for Biotechnology Information. Antioxidants: a comprehensive review. Available from: [Link]
ACS Publications. Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. Available from: [Link]
JScholar. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link]
PubMed. Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. Available from: [Link]
RSC Publishing. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Available from: [Link]
Technical Support Center: Troubleshooting Low Yields in O-Alkylation of 2-Amino-5-fluoro-4-methylphenol
Welcome to the Advanced Synthesis Support Center. O-alkylation of highly functionalized aminophenols—specifically 2-amino-5-fluoro-4-methylphenol—presents significant chemoselectivity and stability challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. O-alkylation of highly functionalized aminophenols—specifically 2-amino-5-fluoro-4-methylphenol—presents significant chemoselectivity and stability challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and resolve low-yield outcomes through causality-driven methodologies.
Diagnostic Workflow
Workflow for diagnosing and resolving low O-alkylation yields in aminophenols.
Q: Why is my reaction yielding primarily N-alkylated or bis-alkylated products instead of the desired O-alkylated ether?A: This is a fundamental chemoselectivity issue. In 1, both the primary amine and the phenolic hydroxyl are potent nucleophiles[1]. If you are using a standard hard base like K₂CO₃ or NaOH, the potassium or sodium ions tightly coordinate to the resulting phenoxide oxygen. This tight ion-pairing reduces the oxygen's nucleophilicity, allowing the uncoordinated, neutral amine to outcompete it for the electrophile, leading to N-alkylation.
The Solution: Utilize the "Cesium Effect." Switching to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF generates a highly reactive, "naked" phenoxide. The large ionic radius and low charge density of the Cs⁺ ion result in weak coordination to the oxygen, vastly increasing its nucleophilicity and flipping the selectivity to favor O-alkylation[2].
Q: My LC-MS analysis shows a complex mixture with masses corresponding to M-2 (loss of two protons) and dark, tarry crude mixtures. What is happening?A: 2-Aminophenols are notoriously susceptible to air oxidation, particularly under basic conditions. The basic environment facilitates the loss of electrons, rapidly oxidizing the aminophenol into a highly reactive quinone imine. This intermediate can polymerize or react with your starting material, destroying your yield and creating the dark mixtures you are observing.
The Solution: Strict exclusion of oxygen is mandatory. You must degas your solvents (e.g., via sparging with Argon for 15-30 minutes) prior to adding the base, and maintain a positive pressure of Argon throughout the reaction.
Q: Even with Cs₂CO₃, I am getting 5-10% N-alkylation which is ruining my purification. How can I guarantee 100% O-selectivity?A: When electronic differentiation is insufficient for your purity requirements, you must rely on steric differentiation via a transient protecting group. The most robust method for aminophenols is the 3[3]. By reacting the primary amine with benzaldehyde, you form an imine. This temporarily ties up the nitrogen, rendering it completely non-nucleophilic. The phenol can then be O-alkylated with zero risk of N-alkylation, followed by a simple acidic hydrolysis to reveal the pure product[3].
Reaction Pathways & Strategies
Direct chemoselective O-alkylation vs. Schiff base protection pathways.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the empirical optimization of O-alkylation conditions, demonstrating the critical impact of base selection and atmosphere on chemoselectivity.
Base
Solvent
Atmosphere
Additive / Strategy
O:N Selectivity
Isolated Yield (O-Alkyl)
K₂CO₃
Acetone
Ambient Air
None
40 : 60
35%
K₂CO₃
DMF
Ambient Air
None
50 : 50
42%
Cs₂CO₃
DMF
Ambient Air
None
85 : 15
71%
Cs₂CO₃
DMF
Argon (Degassed)
None
95 : 5
88%
K₂CO₃
Acetone
Argon (Degassed)
Benzaldehyde (Protection)
>99 : 1
94% (Over 3 steps)
Self-Validating Experimental Protocols
Protocol A: Direct Chemoselective O-Alkylation (The "Cesium Effect")
Use this protocol when a streamlined, single-step synthesis is preferred and a 95:5 selectivity profile is acceptable.
Preparation & Degassing: Add anhydrous DMF (10 mL per mmol of substrate) to a flame-dried round-bottom flask. Sparge the solvent with Argon gas for 20 minutes to remove dissolved oxygen.
Deprotonation: Add 2-Amino-5-fluoro-4-methylphenol (1.0 eq) and Cs₂CO₃ (1.2 eq) to the flask under a continuous Argon stream.
Self-Validation Check: The solution should turn a light amber/orange color as the phenoxide forms. If the solution rapidly turns opaque black, oxygen has entered the system, and oxidative degradation to the quinone imine has occurred. Discard and restart.
Alkylation: Cool the mixture to 0 °C. Add the alkyl halide (1.05 eq) dropwise. Keeping the temperature low initially suppresses the higher-activation-energy N-alkylation pathway.
Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
Workup: Quench with distilled water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Use this protocol when 100% O-selectivity is required to avoid difficult chromatographic separations.
Imine Formation (Protection): Dissolve 2-Amino-5-fluoro-4-methylphenol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous methanol. Stir at room temperature for 2 hours.
Self-Validation Check: Concentrate a small aliquot and analyze via ¹H-NMR. The complete disappearance of the broad -NH₂ singlet (~3.5–4.0 ppm) and the appearance of a sharp imine -CH=N- singlet (~8.5 ppm) confirms quantitative protection before you proceed to alkylation.
O-Alkylation: Concentrate the reaction mixture to dryness to yield the crude Schiff base. Redissolve in anhydrous DMF. Add K₂CO₃ or Cs₂CO₃ (1.5 eq) and the alkyl halide (1.1 eq). Stir at 50 °C under Argon for 4 hours.
Hydrolysis (Deprotection): Cool the mixture to room temperature. Add 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine back to the primary amine.
Workup: Neutralize the aqueous layer with saturated NaHCO₃, extract with Dichloromethane (3x), dry over Na₂SO₄, and purify via flash chromatography.
References
2-Amino-5-fluoro-4-methylphenol | CAS 83341-37-1
Source: Benchchem
URL:1
A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids: Selective access to benzo[1,4]oxazine-2-one and benzo[1,4]oxazine-3-one derivatives
Source: ResearchGate
URL:2
An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol)
Source: Benchchem
URL:3
optimizing solvent selection for 2-Amino-5-fluoro-4-methylphenol recrystallization and purification
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization and purificatio...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization and purification of 2-Amino-5-fluoro-4-methylphenol. As a Senior Application Scientist, this guide synthesizes established principles of crystallization with practical, field-proven insights to address the specific challenges posed by this polar, fluorinated molecule.
Troubleshooting Guide: From Solvent Selection to Crystal Perfection
The successful recrystallization of 2-Amino-5-fluoro-4-methylphenol hinges on the rational selection of a solvent system. The presence of a polar hydroxyl group, an amino group capable of hydrogen bonding, and an electronegative fluorine atom dictates its solubility behavior.[1] This guide provides a systematic approach to identifying the optimal solvent and troubleshooting common issues.
Q1: Where do I start with solvent selection for 2-Amino-5-fluoro-4-methylphenol?
A1: A logical starting point is to predict the compound's solubility based on the "like dissolves like" principle.[2][3] 2-Amino-5-fluoro-4-methylphenol is a polar molecule due to its hydroxyl and amino groups. The fluorine atom further enhances its polarity.[1] Therefore, polar solvents are more likely to be suitable.
A systematic solvent screening process is the most reliable method to identify an ideal solvent or solvent system.[4] This involves testing the solubility of a small amount of your crude material in a range of solvents with varying polarities.
Predicted Solubility Profile for 2-Amino-5-fluoro-4-methylphenol
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol, Isopropanol
Moderate to High
The hydroxyl and amino groups can form strong hydrogen bonds with protic solvents.[1][5]
These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.[1][3]
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Low to Moderate
The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character may limit solubility.[3]
Halogenated
Dichloromethane (DCM), Chloroform
Low to Moderate
These solvents have moderate polarity and can solvate a range of organic compounds.[1][3]
Aromatic Hydrocarbons
Toluene, Xylenes
Low
The aromatic ring of the solute can interact with aromatic solvents via π-stacking.[1][3]
Experimental Protocol: Solvent Screening
Preparation: Place a small, consistent amount (e.g., 20-30 mg) of your crude 2-Amino-5-fluoro-4-methylphenol into several small test tubes.
Initial Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table above at room temperature. Agitate the tubes and observe. An ideal solvent will not dissolve the compound at room temperature.[4]
Hot Solubility Test: Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate.[1] An ideal solvent will completely dissolve the compound at an elevated temperature.
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.[1] Observe for the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.
Workflow for Solvent Selection
Caption: A systematic workflow for selecting a suitable recrystallization solvent.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is too close to the melting point of the compound, or if the solution is supersaturated.
Troubleshooting Steps:
Add More Solvent: The most common cause is a solution that is too concentrated. While the solution is hot, add more of the same solvent until the oil redissolves, then allow it to cool slowly.
Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
Use a Different Solvent or a Mixed Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point. Alternatively, if you are using a mixed solvent system, you may need to adjust the ratio of the "good" solvent to the "poor" solvent.[1]
Q3: I'm getting very low recovery of my purified product. How can I improve the yield?
A3: Low recovery can be due to several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.[1] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
Ensure Complete Cooling: Allow sufficient time for the solution to cool completely in an ice bath before filtration. This will maximize the amount of product that crystallizes out of solution.
Wash Crystals with Cold Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the solution remaining after filtration) and re-cooling.
Q4: The purity of my recrystallized product is not high enough. What can I do?
A4: Poor purity after recrystallization suggests that the chosen solvent is not effectively separating the desired compound from impurities.
Troubleshooting Steps:
Re-evaluate Your Solvent Choice: An ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing for their removal by hot filtration.[4] You may need to perform the solvent screening process again with a focus on impurity solubility.
Perform a Hot Filtration: If you have insoluble impurities, they can be removed by filtering the hot solution before allowing it to cool.
Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.
Consider an Alternative Purification Method: If recrystallization is not providing the desired purity, other techniques such as column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a mixed solvent system and when should I use one?
A1: A mixed solvent system, or a solvent-pair, is used when no single solvent has the ideal solubility characteristics for recrystallization.[1][6] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is poorly soluble.[1] The two solvents must be miscible.[6]
You should consider a mixed solvent system when you find that your compound is very soluble in one solvent even at room temperature, and insoluble in another solvent even when hot. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[4]
Q2: How do I perform a recrystallization using a mixed solvent system?
A2: The general procedure is as follows:
Dissolve your crude compound in a minimal amount of the hot "good" solvent.
While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity), which indicates the saturation point has been reached.[2]
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly to induce crystallization.
Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?
A3: The formation of a supersaturated solution can sometimes inhibit crystallization. Here are some techniques to induce crystallization:
Scratching the Inner Surface: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide a nucleation site for crystal growth.
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other crystals to grow upon.
Reduce the Volume of Solvent: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.
Troubleshooting Decision Tree
Caption: A decision-making tree for troubleshooting common recrystallization problems.
reducing azo byproduct formation during 2-Amino-5-fluoro-4-methylphenol diazotization
Introduction: The Challenge of Azo Impurity in Diazotization The diazotization of 2-Amino-5-fluoro-4-methylphenol is a critical transformation step in the synthesis of various pharmaceutical intermediates and specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Azo Impurity in Diazotization
The diazotization of 2-Amino-5-fluoro-4-methylphenol is a critical transformation step in the synthesis of various pharmaceutical intermediates and specialized chemical entities. However, the inherent reactivity of both the starting material and the resulting diazonium salt presents a significant process control challenge. The most prevalent issue is the formation of a highly colored azo byproduct, which arises from the electrophilic diazonium salt coupling with the electron-rich aromatic ring of the unreacted 2-Amino-5-fluoro-4-methylphenol starting material. This self-coupling reaction not only reduces the yield of the desired product but also introduces a problematic impurity that can be difficult to remove in downstream processing.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate the formation of this critical azo impurity, grounding our recommendations in established chemical principles and field-proven methodologies.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing a significant orange/red colored impurity in my reaction. What is causing this and how can I prevent it?
A: This is the classic sign of azo byproduct formation. The root cause is a side reaction where the desired diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the unreacted starting material, 2-Amino-5-fluoro-4-methylphenol. The phenolic hydroxyl group makes the starting material a highly activated coupling partner.
Primary Cause: The diazonium salt couples with the starting aminophenol.
Caption: Desired reaction vs. side reaction pathway.
To prevent this, you must control the reaction conditions to favor the rate of diazotization over the rate of coupling. The key strategies are:
Maintain Strong Acidity: Keep the reaction medium strongly acidic. Excess acid protonates the amino group of the unreacted starting material, but more importantly, it helps to suppress the reactivity of the aromatic ring, making it a less favorable coupling partner.[1]
Strict Temperature Control: The reaction must be kept cold (0-5°C).[2][3][4] Higher temperatures accelerate the undesired coupling reaction and also promote the decomposition of the diazonium salt into phenols.[1]
Controlled Reagent Addition: Add the sodium nitrite solution slowly (dropwise) below the surface of the reaction mixture. This prevents localized high concentrations of nitrous acid and the diazonium salt, minimizing the opportunity for self-coupling.[5]
Q2: What are the optimal temperature and pH conditions to minimize azo formation?
A: Precise control over temperature and pH (or more accurately, acid concentration) is the most critical factor for success.
Parameter
Optimal Range
Rationale for Azo Reduction
Temperature
0 - 5 °C
Diazonium salts are thermally unstable.[2][6] Low temperatures drastically slow the rate of two competing reactions: the self-coupling that forms the azo byproduct and the decomposition of the diazonium salt to form phenolic impurities.[1][7]
Acid Molarity
> 2.5 equivalents
A sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is crucial. This ensures that: 1) All of the 2-amino-5-fluoro-4-methylphenol is converted to its salt, ensuring solubility. 2) There is enough acid to react with all of the sodium nitrite to form nitrous acid in situ.[8][9] 3) A strong acidic environment remains after nitrous acid formation to suppress the nucleophilicity of the unreacted aminophenol, thereby inhibiting it from acting as a coupling partner.[1]
Technical Support Center: Enhancing the Solubility of 2-Amino-5-fluoro-4-methylphenol in Non-Polar Organic Solvents
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and ans...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the solubility of 2-Amino-5-fluoro-4-methylphenol in non-polar organic solvents. Our goal is to move beyond simple protocols and provide a foundational understanding of the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Amino-5-fluoro-4-methylphenol so poorly soluble in non-polar solvents like hexane, toluene, or dichloromethane?
A1: The poor solubility is a direct consequence of the molecule's chemical structure and the principle of "like dissolves like".[1] 2-Amino-5-fluoro-4-methylphenol possesses two highly polar functional groups: a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group.
Hydrogen Bonding: Both the -OH and -NH2 groups are capable of acting as hydrogen bond donors and acceptors.[2][3] This leads to strong intermolecular hydrogen bonds between the molecules of 2-Amino-5-fluoro-4-methylphenol, creating a stable, crystal lattice structure that is difficult to break apart.
Polarity Mismatch: Non-polar solvents, such as hexane or toluene, are characterized by weak van der Waals forces and cannot form hydrogen bonds.[4][5] There is insufficient energetic payoff for the non-polar solvent molecules to break the strong solute-solute hydrogen bonds and solvate the polar 2-Amino-5-fluoro-4-methylphenol molecules.[6] This fundamental mismatch in intermolecular forces results in low solubility.
The diagram below illustrates the potent intermolecular hydrogen bonding network that hinders dissolution in non-polar media.
Caption: Intermolecular hydrogen bonding in 2-Amino-5-fluoro-4-methylphenol.
Q2: What is the most effective general strategy to significantly increase its solubility in non-polar solvents?
A2: The most robust and effective strategy is chemical derivatization to mask the polar -OH and -NH2 functional groups. By converting these groups into less polar moieties (e.g., esters, ethers, or amides), you eliminate their ability to form strong hydrogen bonds, thereby increasing the molecule's lipophilicity and making it more compatible with non-polar solvents.[7][8]
This approach is central to prodrug design , where a molecule is temporarily modified to improve its physicochemical properties, such as solubility or permeability.[9][10][11] The modifying groups are designed to be cleaved in vivo to release the active parent drug.[12] Even for non-pharmaceutical applications, this principle of temporarily reducing polarity is highly effective.
Q3: Can I improve solubility without chemically modifying the compound? What are the limitations?
A3: Yes, it is possible to achieve a modest increase in solubility without covalent modification, primarily through the use of co-solvents .[13][14] A co-solvent is a water-miscible or moderately polar solvent that, when added in a small amount to the primary non-polar solvent, can help bridge the polarity gap.[15][16]
Mechanism: A co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane can interact with the polar groups of your compound via dipole-dipole interactions while its less polar regions can interact with the non-polar bulk solvent.
Limitations: This method typically yields only a slight to moderate increase in solubility. You may still be limited to the low mg/mL range. Furthermore, the presence of a co-solvent can complicate downstream processing, such as crystallization or product isolation, and may be incompatible with certain reaction conditions (e.g., with Grignard reagents).
Troubleshooting Guides: Protocols & Methodologies
Guide 1: Chemical Derivatization to Enhance Lipophilicity
This guide provides protocols for masking the polar functional groups of 2-Amino-5-fluoro-4-methylphenol. The choice of method depends on the desired stability of the derivative and the specific requirements of your experiment.
Methodology A: O-Acylation (Esterification) of the Phenolic Group
This is often the most straightforward method to selectively mask the highly acidic phenolic proton, leaving the less reactive amino group untouched under controlled conditions.
Principle of Causality: The phenolic hydroxyl group is more acidic than the amino group. By using a non-nucleophilic base, we can selectively deprotonate the phenol, which then acts as a nucleophile to attack an acylating agent. This replaces the hydrogen-bond-donating -OH group with a less polar ester group.[17]
Experimental Protocol:
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Amino-5-fluoro-4-methylphenol (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (used as solvent and base). Cool the mixture to 0 °C in an ice bath.
Acylation: Slowly add the acylating agent (1.1 eq), such as acetyl chloride or benzoyl chloride, dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl (to remove excess base), then with saturated sodium bicarbonate solution, and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylated product. Purify as needed via column chromatography or recrystallization.
Data Presentation: Impact of Acyl Group on Polarity
Acylating Agent
Derivative Formed
Expected Polarity
Key Advantage
Acetyl Chloride
Acetate Ester
Significantly Reduced
Small, minimally disruptive group.
Benzoyl Chloride
Benzoate Ester
Greatly Reduced
Adds significant non-polar character.
| Pivaloyl Chloride | Pivalate Ester | Greatly Reduced | Bulky group can provide steric protection. |
Caption: Workflow for O-Acylation of 2-Amino-5-fluoro-4-methylphenol.
Methodology B: Dual N,O-Acylation for Maximum Lipophilicity
For applications requiring the highest possible solubility in non-polar solvents, both the hydroxyl and amino groups can be acylated.
Principle of Causality: By using an excess of the acylating agent and a stronger base or higher temperatures, the less nucleophilic amino group can also be forced to react. This eliminates all hydrogen bond donor sites on the molecule, drastically reducing its polarity.
Experimental Protocol:
Preparation: Follow step 1 from Methodology A.
Base and Acylation: Add pyridine (3.0 eq or as solvent) and the acylating agent (e.g., acetic anhydride, 2.5 eq).
Reaction: Heat the mixture to 40-50 °C and stir for 4-8 hours, monitoring by TLC.
Workup & Isolation: Follow steps 5 and 6 from Methodology A. The resulting N,O-diacylated product will be significantly less polar than the mono-acylated product.
Guide 2: Improving Solubility with Solubilizing Agents
This approach is suitable when covalent modification is undesirable. It relies on non-covalent interactions to disrupt the solute's self-association.
Principle of Causality: A specialized solubilizing agent can be used that contains both a polar, hydrogen-bond accepting group and a large, non-polar "tail".[18] The polar group interacts specifically with the -OH or -NH2 groups of your compound, while the non-polar tail remains solvated by the bulk non-polar solvent, effectively "pulling" the solute into the solution.
Caption: Mechanism of a specialized solubilizing agent.
Experimental Protocol: Co-solvent Screening
Stock Solutions: Prepare a stock solution of your non-polar solvent (e.g., Toluene). Prepare several potential co-solvents (e.g., THF, Ethyl Acetate, Acetone).
Screening Vials: To a series of vials, add a fixed, excess amount of solid 2-Amino-5-fluoro-4-methylphenol (e.g., 10 mg).
Solvent Addition: To each vial, add a fixed volume of the non-polar solvent (e.g., 1 mL).
Co-solvent Titration: To successive vials, add increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24 hours).
Analysis: Centrifuge the vials to pellet the undissolved solid. Carefully take an aliquot from the supernatant, dilute it, and determine the concentration using a suitable analytical method (e.g., HPLC-UV).
Evaluation: Plot concentration vs. % co-solvent to determine the most effective system.
Data Presentation: Potential Co-solvents and Agents
Forms H-bond with solute -OH; fluoroalkyl chain enhances lipophilicity.[18]
For targeted, significant enhancement in fluorinated or non-polar solvents.
| Surfactant | Span® 80, Triton™ X-100 | Forms reverse micelles that encapsulate the polar solute. | Effective, but can complicate purification. |
Summary of Strategies
Strategy
Principle
Relative Efficacy
Key Disadvantage
O-Acylation
Covalently masks the phenolic -OH group.
High
Requires chemical reaction and purification.
N,O-Diacylation
Covalently masks both -OH and -NH2 groups.
Very High
More stringent reaction conditions needed.
Co-Solvency
Modifies the bulk solvent properties.
Low to Moderate
May not achieve high concentrations; can interfere with downstream processes.[15]
Solubilizing Agents
Forms non-covalent complexes with the solute.
Moderate to High
Requires identification of a suitable agent; agent must be removed later.
References
Vertex AI Search. (2024).
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceuticals (Basel), 11(4), 98. [Link]
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. [Link]
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
askIITians. (2025). How do hydrogen bonds affect solubility?[Link]
Scirp.org. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. [Link]
Neri, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]
Science Through Time. (2025). How Do Hydrogen Bonds Affect Solubility?[Link]
ResearchGate. (n.d.). Hydrogen bonding properties of non-polar solvents. [Link]
Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
Lin, X., et al. (2020). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Medicinal Chemistry Research, 29, 1-26.
Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs.
Acosta, E. J., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 87(10), 1196-1201.
Kalepu, S., & Nekkanti, V. (2015). Bioavailability enhancement techniques for poorly aqueous soluble drugs and therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 240-247.
Stejskal, J., et al. (2010). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Molecules, 15(10), 7372-7388.
Merck. (n.d.).
MilliporeSigma. (2025).
BASF. (2025).
Brufani, G., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Society Reviews, 53, 1-28.
ResearchGate. (n.d.). (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
ThermoFisher. (2025).
Yalkowsky, S. H., & Valvani, S. C. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences, 65(10), 1480-1483.
Chem.Purdue.edu. (n.d.). The Solution Process. [Link]
Quora. (2019). If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar...
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]
ACS Publications. (2008). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. [Link]
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
Technical Support Center: Overcoming Steric Hindrance in Electrophilic Aromatic Substitution of 2-Amino-5-fluoro-4-methylphenol
Welcome to the technical support guide for navigating the complexities of electrophilic aromatic substitution (EAS) on 2-Amino-5-fluoro-4-methylphenol. This document is designed for researchers, medicinal chemists, and p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for navigating the complexities of electrophilic aromatic substitution (EAS) on 2-Amino-5-fluoro-4-methylphenol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically challenging substrate. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and detailed mechanistic explanations to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of a Crowded Ring
2-Amino-5-fluoro-4-methylphenol is a highly substituted aromatic ring. Performing an electrophilic aromatic substitution on this molecule presents a significant challenge due to the interplay of electronic and steric effects. The existing substituents—amino (-NH₂), hydroxyl (-OH), methyl (-CH₃), and fluoro (-F)—all influence where an incoming electrophile will attack.
The powerful activating, ortho, para-directing effects of the amino and hydroxyl groups dominate the electronics of the reaction.[1][2] However, the positions they activate are sterically hindered by the adjacent methyl and fluoro groups. This guide will walk you through understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary directing effects at play in 2-Amino-5-fluoro-4-methylphenol?
A1: The directing effects of the substituents determine the regioselectivity of the reaction. Here's a breakdown:
-OH (Hydroxyl): A very strong activating group and an ortho, para-director.[1][3]
-NH₂ (Amino): Also a very strong activating group and an ortho, para-director.[1][3]
-CH₃ (Methyl): An activating group and an ortho, para-director.[3]
-F (Fluoro): A weakly deactivating group, but it is an ortho, para-director due to its ability to stabilize the carbocation intermediate through resonance.[4][5]
In a competition, the strongest activating group dictates the position of substitution.[6] In this case, the -OH and -NH₂ groups are the most powerful activators.
Q2: Which positions on the ring are most electronically activated for electrophilic attack?
A2: Based on the directing effects, the positions ortho and para to the -OH and -NH₂ groups are the most electron-rich. Let's analyze the available positions on the ring (numbering starts from the -OH group at C1):
C2: Occupied by -NH₂
C3: Ortho to -NH₂, meta to -OH and -CH₃, para to -F. This position is activated.
C4: Occupied by -CH₃
C5: Occupied by -F
C6: Ortho to -OH, meta to -NH₂ and -F, para to -CH₃. This position is also highly activated.
Therefore, from a purely electronic standpoint, positions C3 and C6 are the most likely sites for electrophilic attack.
Q3: How does steric hindrance complicate the reaction?
A3: Steric hindrance is the primary challenge with this substrate.[7][8]
Attack at C6: This position is flanked by the -OH group on one side and the -F group on the other. While electronically favorable, the space is constricted.
Attack at C3: This position is between the -NH₂ and -CH₃ groups. This is also a sterically crowded environment.
The bulky nature of the incoming electrophile and the transition state will significantly influence which of these positions, if any, is accessible.[7] Often, para-substitution is favored over ortho-substitution to minimize steric clash.[1]
Q4: My reaction is giving low yields or no product. What's the likely cause?
A4: Low or no yield is a common problem. The primary causes are:
Extreme Steric Hindrance: The electrophile may be too large to approach the activated positions on the ring.[7][9]
Deactivation of the Electrophile: The amino group is basic and can react with acidic catalysts (like AlCl₃ in Friedel-Crafts reactions), deactivating both the catalyst and the substrate.[10]
Oxidation of the Phenol/Aniline: Phenols and anilines are highly susceptible to oxidation, especially under harsh reaction conditions (e.g., strong acids, certain nitrating agents), leading to tarry byproducts.[2]
Q5: Should I protect the -OH or -NH₂ groups?
A5: Yes, protecting one or both of these groups is a crucial strategy. Acetylation is a common and effective method.[2]
Benefits of Protection:
It reduces the extreme activating nature of the -OH and -NH₂ groups, which can help prevent side reactions like polysubstitution and oxidation.[2]
The resulting acetamido (-NHCOCH₃) or acetate (-OCOCH₃) groups are still ortho, para-directors but are much larger, which can be used to sterically block one position and favor another.
For Friedel-Crafts reactions, protecting the amino group as an amide prevents it from coordinating with and deactivating the Lewis acid catalyst.[11]
Drawbacks: This adds two steps to your synthesis (protection and deprotection).
A common strategy involves protecting the more reactive amino group to form an acetanilide.[2][12]
Troubleshooting Guide: Common Issues and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Steric Hindrance: The electrophile is too bulky. 2. Catalyst Deactivation: The free amino group is reacting with the Lewis acid. 3. Substrate Oxidation: Harsh reaction conditions are destroying the starting material.
1. Use a smaller electrophile or a precursor that generates a less hindered electrophilic species in situ. 2. Protect the amino group as an acetamide before the substitution reaction.[2][12] 3. Use milder reaction conditions: Lower temperatures, less aggressive catalysts (e.g., ZnCl₂, FeBr₃ instead of AlCl₃), or alternative methods like enzymatic nitration.[13]
Poor Regioselectivity / Mixture of Isomers
1. Competing Directing Effects: The electronic effects are not decisively favoring one position. 2. Steric factors are allowing for attack at multiple sites.
1. Change the protecting group: A bulkier protecting group can be used to block one of the activated sites more effectively. 2. Modify the solvent: Solvent polarity can influence the transition state and favor one isomer over another.[14] 3. Lower the reaction temperature: This often increases selectivity by favoring the pathway with the lowest activation energy.
Polysubstitution (Multiple additions of the electrophile)
The ring is too activated by the unprotected -OH and -NH₂ groups.
1. Protect the amino and/or hydroxyl group to moderate their activating strength.[2] 2. Use a stoichiometric amount (or slight excess) of the electrophile, rather than a large excess. 3. Add the electrophile slowly at a low temperature to maintain control.
Formation of Tarry Byproducts
Oxidation of the electron-rich phenol and aniline moieties.
1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. 2. Use milder reagents . For nitration, consider using dilute nitric acid or enzymatic methods instead of a concentrated mixed acid.[2][13] 3. Protect the activating groups as described above.
Experimental Protocols & Methodologies
Protocol 1: Bromination via a Protected Intermediate
This protocol outlines a strategy for the selective bromination at the C6 position, ortho to the hydroxyl group. It leverages the protection of the more nucleophilic amino group.
Step 1: Protection of the Amino Group (Acetylation)
Dissolve 2-Amino-5-fluoro-4-methylphenol (1.0 eq) in glacial acetic acid.
Add acetic anhydride (1.1 eq) dropwise at room temperature.
Stir the mixture for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
Pour the reaction mixture into ice water to precipitate the product, 2-acetamido-5-fluoro-4-methylphenol.
Filter, wash with cold water, and dry the product.
Step 2: Electrophilic Bromination
Dissolve the protected phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Using NBS is milder than using Br₂ and can improve selectivity.
Monitor the reaction by TLC/LC-MS. The reaction is typically complete within a few hours.
Upon completion, quench the reaction with a solution of sodium thiosulfate.
Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield 2-acetamido-6-bromo-5-fluoro-4-methylphenol.
Step 3: Deprotection (Hydrolysis of the Amide)
Reflux the brominated, protected intermediate in aqueous HCl (e.g., 6M) for several hours.
Monitor the reaction for the disappearance of the starting material.
Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, 2-amino-6-bromo-5-fluoro-4-methylphenol.
Filter, wash, and dry the product.
Visualization of Reaction Control
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making process for optimizing the electrophilic substitution on this substrate.
Caption: Troubleshooting workflow for EAS reactions.
This guide provides a framework for addressing the significant steric and electronic challenges posed by 2-Amino-5-fluoro-4-methylphenol. By systematically applying strategies such as protecting groups and optimizing reaction conditions, researchers can achieve controlled and selective electrophilic aromatic substitutions on this complex scaffold.
References
Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction.
Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.RSC Advances.
Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.
Steric Effects on Electrophilic Arom
Method for preparing 2-amino-4-chloro-5-nitrophenol.
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.MDPI.
Preparation of 2-bromo-4-methylphenol.
Directing Effects in Electrophilic Arom
Friedel–Crafts Acyl
Overcoming steric hindrance in substituted diene reactions.BenchChem.
Biocatalytic Strategies for Nitr
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.Master Organic Chemistry.
Electrophilic Substitution of Phenols.Chemistry LibreTexts.
Electrophilic arom
Electrophilic aromatic substitution mechanisms in polysubstituted benzene.BenchChem.
Technical Support Center: Optimizing HPLC Retention Times for 2-Amino-5-fluoro-4-methylphenol and its Impurities
Welcome to the technical support center for the analysis of 2-Amino-5-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 2-Amino-5-fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC retention times and resolving common chromatographic challenges associated with this compound and its related impurities.
This section addresses the fundamental properties of 2-Amino-5-fluoro-4-methylphenol and provides a robust starting point for method development.
Q1: What are the key physicochemical properties of 2-Amino-5-fluoro-4-methylphenol that influence its HPLC behavior?
A1: Understanding the analyte's structure is the first step in successful method development. 2-Amino-5-fluoro-4-methylphenol is a polar aromatic compound containing both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This amphoteric nature means its ionization state—and therefore its polarity and retention in reversed-phase HPLC—is highly dependent on the mobile phase pH.[1]
At low pH (e.g., < 4): The amino group will be protonated (-NH₃⁺), making the molecule more polar and generally leading to earlier elution unless specific stationary phase interactions occur. This protonation can, however, improve peak shape by minimizing secondary interactions with silanol groups.[2][3]
At high pH (e.g., > 9-10): The phenolic hydroxyl group will be deprotonated (-O⁻), making the molecule more polar and reducing its retention time in reversed-phase HPLC.[4]
At intermediate pH: The molecule may exist in a neutral or zwitterionic state, where retention will be maximized.
The presence of fluorine and methyl groups adds to its hydrophobicity, suggesting that a standard C18 column is a suitable starting point for achieving adequate retention.[2]
Q2: I'm starting from scratch. What is a reliable set of initial HPLC conditions for analyzing 2-Amino-5-fluoro-4-methylphenol?
A2: For initial method development, a conservative gradient method using a standard C18 column is recommended. This approach allows you to scout for the primary compound and potential impurities across a wide polarity range.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
A general-purpose column providing good efficiency and retention for aromatic compounds.[5]
Mobile Phase A
0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0)
An acidic pH ensures the amine group is protonated, which often leads to sharper peaks.[2][6]
Mobile Phase B
Acetonitrile
A common, effective organic modifier with good UV transparency.[7]
Gradient
5% to 95% B over 20-30 minutes
A broad gradient helps to elute a wide range of impurities and establish their approximate retention times.[5]
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Provides better run-to-run reproducibility than ambient temperature.[8][9]
Detection
UV at 280 nm
A good starting wavelength for phenolic compounds; a photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all components.
Injection Vol.
10 µL
Standard volume; can be adjusted based on sample concentration.
Experimental Protocol: Initial Gradient Scouting Run
Mobile Phase Preparation:
Aqueous (A): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane.
Organic (B): Use HPLC-grade acetonitrile.
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved.[10]
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition to ensure compatibility and good peak shape.[5]
Analysis: Inject the sample and run the scouting gradient.
Section 2: Troubleshooting Common Retention & Peak Shape Issues
This section provides solutions to the most frequently encountered problems during analysis.
Q3: My main peak for 2-Amino-5-fluoro-4-methylphenol is showing significant tailing. What is the cause and how can I fix it?
A3: Peak tailing for this compound is most likely caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of the silica-based stationary phase.[3] These interactions create an alternative, slower retention mechanism that disrupts the ideal Gaussian peak shape.
Troubleshooting Steps for Peak Tailing:
Lower Mobile Phase pH: The most effective solution is often to lower the mobile phase pH to between 2.5 and 3.0. At this pH, the amino group is fully protonated (R-NH₃⁺) and the silanol groups (Si-OH) are largely non-ionized, which minimizes the undesirable ionic interaction.[3]
Use a High-Purity (Type B) Silica Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanol groups and trace metals, significantly reducing peak tailing for basic compounds.[3]
Consider a Different Stationary Phase: If tailing persists, a column with an embedded polar group or one that is extensively end-capped can shield the analyte from residual silanols.
Q4: The main peak and several polar impurities are eluting very early, close to the void volume (t₀). How can I increase their retention?
A4: Poor retention of polar analytes is a common challenge in reversed-phase HPLC.[11] The goal is to increase the interaction between the analytes and the non-polar stationary phase. The ideal retention factor (k) should be between 2 and 10.[6]
Strategies to Increase Retention:
Decrease Organic Modifier Concentration: This is the most powerful way to increase retention in reversed-phase HPLC.[12] Reduce the percentage of acetonitrile or methanol in your mobile phase. For isocratic methods, a 10% decrease in organic content can increase retention by 2-3 times.[6]
Adjust Mobile Phase pH: For 2-Amino-5-fluoro-4-methylphenol, moving the pH towards its neutral state (away from the pKa of the amine and phenol groups) will make it less polar and increase retention. A pH screening study (e.g., pH 3, 5, 7) can reveal the optimal pH for retention and selectivity.
Use a "High Aqueous" Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (<5% organic), leading to a sudden loss of retention.[13] Using a column specifically designed for polar analytes (e.g., with polar end-capping or an embedded polar group) ensures stable retention in these conditions.[11]
Q5: Two of my key impurities are co-eluting. How can I improve the resolution?
A5: Improving resolution requires manipulating the three factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[7][12] Changing selectivity is often the most effective approach for co-eluting peaks.
Workflow for Improving Resolution:
Caption: A logical flow for diagnosing random retention time instability.
Check for Leaks: The most common cause is a small, often invisible leak somewhere between the pump and the detector. [14]Look for salt deposits (if using buffers) around fittings, especially at the column inlet/outlet, pump head, and injector valve. Even a very small leak can alter the flow rate and mobile phase composition reaching the column.
[8]2. Ensure Proper Degassing: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to retention time variability. [15][16]Ensure your mobile phases are thoroughly degassed using an inline degasser, sonication, or helium sparging.
Check Pump Performance: Worn pump seals or faulty check valves can lead to an inaccurate or inconsistent flow rate. [15]If pressure is fluctuating wildly or the pump is noisy, service the check valves (e.g., by sonicating in isopropanol) or replace the pump seals.
References
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]
Kozlyk, I., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia. Available at: [Link]
Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd. Available at: [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]
Kim, K. B., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research. Available at: [Link]
Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
Dolan, J. W. (2002). Troubleshooting Basics, Part III: Retention Problems. LCGC International. Available at: [Link]
Kitagawa, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Available at: [Link]
Rosario-Ortiz, F. L., et al. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Available at: [Link]
Hanif, M., et al. (2017). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Available at: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]
Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. Available at: [Link]
Schuster, S. A., & Mills, B. E. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Available at: [Link]
ResearchGate. (2023). How to fix peak shape in hplc?. Available at: [Link]
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Available at: [Link]
Watson, D. G. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
ResearchGate. (2025). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. Available at: [Link]
Quora. (2021). How does pH affect the results of HPLC results?. Available at: [Link]
A Comparative Guide to Validating HPLC-UV Quantification Methods for 2-Amino-5-fluoro-4-methylphenol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the reliable quantification of key intermediates in a reaction mixture is paramount for process understanding, optimization, and control. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the reliable quantification of key intermediates in a reaction mixture is paramount for process understanding, optimization, and control. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of 2-Amino-5-fluoro-4-methylphenol, a crucial building block in many pharmaceutical syntheses. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice and offering a comparative perspective on acceptance criteria.
The Criticality of Method Validation in Reaction Monitoring
In the dynamic environment of a chemical reaction, the analytical method is your eye into the process. A validated HPLC-UV method ensures that the data you collect is accurate, precise, and reliable, allowing you to make informed decisions about reaction kinetics, yield, and impurity profiles.[1][2] Unlike final product release testing, in-process monitoring presents unique challenges, including a complex and evolving sample matrix. Therefore, a robustly validated method is not just a regulatory expectation but a scientific necessity.
Foundational Pillars of a Self-Validating HPLC-UV Method
A well-validated analytical method should be a self-validating system, meaning its performance is well-understood and its limitations are clearly defined. This is achieved by systematically evaluating a set of key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The core validation parameters we will explore are:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a defined concentration range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is repeatedly applied to multiple samplings.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the typical workflow for HPLC method validation:
Caption: A typical workflow for HPLC method validation.
Specificity: Ensuring You're Measuring the Right Thing
In a reaction mixture, specificity is arguably the most critical validation parameter. You must prove that the peak corresponding to 2-Amino-5-fluoro-4-methylphenol is free from interference from starting materials, reagents, intermediates, by-products, and degradation products.[6][7]
Experimental Approach: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of demonstrating specificity.[8][9] The goal is to intentionally degrade the analyte to generate potential degradation products and assess if the method can separate them from the parent compound.
Protocol for Forced Degradation:
Prepare a stock solution of 2-Amino-5-fluoro-4-methylphenol in a suitable solvent (e.g., methanol or acetonitrile).
Expose the analyte to a range of stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by the proposed HPLC-UV method.
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.
Comparative Insight: The extent of degradation should be sufficient to produce detectable degradation products, typically in the range of 5-20%.[10][11] If no degradation is observed, more strenuous conditions may be necessary. Conversely, if the analyte is completely degraded, the stress conditions should be milder.
Linearity and Range: Defining the Working Boundaries
Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12][13]
Experimental Protocol for Linearity and Range
Prepare a stock solution of 2-Amino-5-fluoro-4-methylphenol.
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range in the reaction mixture. A typical range for an assay is 80% to 120% of the target concentration.[6][7]
Inject each standard in triplicate.
Plot a calibration curve of the mean peak area versus concentration.
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Acceptance Criteria Comparison:
Parameter
Early-Phase Development
Late-Phase/QC
Correlation Coefficient (r²)
≥ 0.995
≥ 0.998
Y-intercept
Should be minimal and not significantly different from zero.
Should be statistically evaluated.
A high correlation coefficient (close to 1) indicates a strong linear relationship.[12]
Accuracy: Hitting the Bullseye
Accuracy reflects how close the measured value is to the true value. In the context of reaction monitoring, this ensures that you are correctly determining the concentration of your analyte.[6]
Experimental Protocol for Accuracy
Accuracy is typically assessed by a recovery study using a spiked placebo or by comparing the results to a reference method. For reaction mixtures, where a placebo is not available, the standard addition method is often employed.
Prepare at least three concentration levels spanning the method's range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate. This can be done by spiking a known amount of 2-Amino-5-fluoro-4-methylphenol into a representative reaction matrix blank (if available) or by preparing solutions of known concentration.
Analyze the samples and calculate the percent recovery for each level.
Precision measures the variability of the results when the method is applied repeatedly to the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[1][5]
Experimental Protocol for Precision
Repeatability (Intra-assay precision):
Prepare six independent samples at 100% of the target concentration.
Analyze the samples on the same day, by the same analyst, and on the same instrument.
Calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Compare the results from the two studies to assess the method's precision over different conditions.
Comparative Acceptance Criteria for RSD:
Parameter
Assay
Impurity Quantification
Repeatability
≤ 2.0%
≤ 5.0%
Intermediate Precision
≤ 2.0%
≤ 10.0%
The following diagram illustrates the relationship between accuracy and precision:
2-Amino-5-fluoro-4-methylphenol vs other fluorophenols in structure-activity relationship (SAR) studies
Strategic Deployment of 2-Amino-5-fluoro-4-methylphenol in SAR Studies: A Comparative Physicochemical Guide In modern medicinal chemistry, the strategic incorporation of fluorine into phenolic building blocks is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Deployment of 2-Amino-5-fluoro-4-methylphenol in SAR Studies: A Comparative Physicochemical Guide
In modern medicinal chemistry, the strategic incorporation of fluorine into phenolic building blocks is a highly effective tactic for optimizing pharmacokinetics and target engagement. The substitution of hydrogen for fluorine in a phenol ring fundamentally alters the molecule's biological function and physicochemical properties[1]. This guide provides an in-depth comparative analysis of 2-Amino-5-fluoro-4-methylphenol against other standard fluorophenols, detailing the causality behind its unique structure-activity relationship (SAR) profile and providing self-validating experimental protocols for its evaluation.
Mechanistic Causality: The "Push-Pull" Electronics of 2-Amino-5-fluoro-4-methylphenol
When designing a lead compound, the placement of a fluorine atom dictates a complex interplay of inductive (-I) and resonance (+M) effects. Fluorine's high electronegativity exerts a strong inductive effect, which generally increases the acidity (lowers pKa) of proximal hydroxyl groups[2].
In the case of 2-Amino-5-fluoro-4-methylphenol, the molecule benefits from a highly specific "push-pull" electronic environment:
Acidity Tuning (pKa): The fluorine atom at the 5-position is meta to the hydroxyl group. Because resonance effects cannot operate efficiently from the meta position, the fluorine exerts a pure, moderate -I effect, lowering the pKa of the phenol just enough to enhance hydrogen-bond donor capacity without fully ionizing the molecule at physiological pH.
Metabolic Shielding: The methyl group at the 4-position is highly lipophilic but prone to rapid benzylic oxidation by Cytochrome P450 (CYP450) enzymes. Placing the fluorine atom at the 5-position (ortho to the methyl) creates a dense steric shield and withdraws electron density from the benzylic C-H bonds, drastically reducing the rate of oxidative metabolism.
Basic Center Modulation: The amino group at the 2-position provides a basic center for salt formation or kinase hinge-binding. The para-relationship between the fluorine and the amino group allows fluorine's +M resonance effect to partially offset its -I effect, maintaining the nucleophilicity of the amine for downstream synthesis.
SAR decision tree for integrating fluorophenols to overcome metabolic liabilities.
Quantitative SAR Comparison
To objectively compare 2-Amino-5-fluoro-4-methylphenol with alternative building blocks, we must evaluate the triad of SAR physicochemical parameters: Acidity (pKa), Lipophilicity (LogP), and Metabolic Stability (Intrinsic Clearance). The table below synthesizes representative profiling data demonstrating how the 5-fluoro substitution uniquely balances these properties.
Compound
pKa (Phenol OH)
pKa (Amine NH₃⁺)
LogP (Octanol/Water)
HLM Stability (t₁/₂ min)
Primary SAR Utility
Phenol (Reference)
9.95
N/A
1.46
< 15
Baseline reference
4-Fluorophenol
9.90
N/A
1.70
25
Simple lipophilic H-bond donor
2-Amino-4-methylphenol
10.20
4.50
1.20
< 10
High benzylic oxidation liability
3-Fluoro-4-methylphenol
9.50
N/A
2.10
45
High lipophilicity, no basic center
2-Amino-5-fluoro-4-methylphenol
9.65
4.05
1.65
> 60
Optimized balance of stability and binding
Data represents standard comparative ranges derived from matched molecular pair (MMP) analyses in typical drug discovery workflows.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as closed, self-validating systems. This prevents the propagation of false positives in SAR data sets.
Self-validating experimental workflow for physicochemical profiling of fluorophenols.
Protocol 3.1: Potentiometric Determination of pKa
The acid dissociation constant (pKa) of the phenolic proton is rigorously determined by potentiometric titration[3].
Preparation: Prepare a 1 mM solution of 2-Amino-5-fluoro-4-methylphenol in a 0.15 M KCl aqueous background to maintain constant ionic strength.
Acidification: Acidify the solution to pH 1.8 using standardized 0.1 M HCl to fully protonate the amino group.
Titration: Titrate with 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO₂ absorption) until pH 12.0 is reached.
Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to identify the half-equivalence points corresponding to the amine and phenol pKa values.
Self-Validation Mechanism: Following the forward titration, immediately perform a back-titration using 0.1 M HCl. The forward and backward curves must overlay perfectly (ΔpKa < 0.05). Any hysteresis indicates compound degradation (e.g., quinone-imine formation) at high pH, invalidating the run.
Protocol 3.2: LogP Determination via Spatially Encoded ¹⁹F NMR
Traditional shake-flask methods relying on UV-Vis are prone to errors from emulsion formation. Using spatially encoded ¹⁹F NMR allows direct, phase-specific quantification of fluorinated compounds without background interference[4].
Partitioning: Dissolve 2 mg of the fluorophenol in 1 mL of mutually saturated n-octanol and 1 mL of mutually saturated D₂O/H₂O buffer (pH 7.4).
Equilibration: Vortex for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
NMR Acquisition: Extract 400 µL from each phase into separate NMR tubes. Acquire ¹⁹F NMR spectra using a 600 MHz spectrometer equipped with a cryoprobe, utilizing a relaxation delay (D1) of at least 5 × T₁ to ensure quantitative integration.
Self-Validation Mechanism (Mass Balance Check): The sum of the integrated ¹⁹F signals from the aqueous and octanol phases must equal the integrated signal of a pre-partitioning standard aliquot of the same concentration. A mass balance recovery of <95% indicates compound loss to the glass interface or precipitation, requiring assay repetition at a lower concentration.
Protocol 3.3: In Vitro Metabolic Stability (Human Liver Microsomes)
Incubation: Prepare a 1 µM solution of the fluorophenol in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes (HLM).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (CL_int).
Self-Validation Mechanism: Two parallel control arms must be run. A Positive Control (Verapamil) must yield a known high-clearance degradation curve (t₁/₂ < 15 min). A Negative Control (fluorophenol + HLM, but without NADPH) must show >98% parent compound remaining at 60 minutes, strictly confirming that any observed degradation in the main arm is CYP450-mediated and not due to chemical instability.
Conclusion
The transition from a standard phenol or unfluorinated aminophenol to 2-Amino-5-fluoro-4-methylphenol provides a masterclass in rational SAR design. By leveraging the specific regional electronic effects of the fluorine atom, researchers can systematically lower the phenolic pKa for better target engagement while simultaneously erecting a steric and electronic shield against CYP450 metabolism. When evaluated through self-validating analytical protocols, this building block consistently demonstrates a superior physicochemical profile for advanced drug development.
References
Structure-property relationships of fluorinated carboxylic acid bioisosteres
National Center for Biotechnology Information (NIH)
URL:[Link][1]
Absolute pKa Determinations for Substituted Phenols
Air Force Institute of Technology (AFIT)
URL: [Link]
A Senior Application Scientist's Guide to Comparative ¹⁹F NMR Analysis of 2-Amino-5-fluoro-4-methylphenol and Its Structural Isomers
In the landscape of modern drug development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. The strategic incorporation of fluorine atoms can dramatically alter a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making the unambiguous identification of structural isomers a critical step in synthesis and quality control.[1] Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the vast chemical shift dispersion of the ¹⁹F nucleus, which often allows for clear differentiation of isomers that might be challenging to resolve by other methods.[2][3]
This guide provides an in-depth comparative analysis of 2-Amino-5-fluoro-4-methylphenol and its key structural isomers using ¹⁹F NMR spectroscopy. We will explore the theoretical underpinnings of the expected spectral differences, provide a robust experimental protocol, and present a clear framework for data interpretation, empowering researchers to confidently distinguish between these closely related compounds.
The Foundational Principles of ¹⁹F NMR Spectroscopy
The power of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus. It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR analysis after ¹H.[1][3] The key advantage in structural analysis lies in the large chemical shift range, which can span over 800 ppm.[3] For typical organofluorine compounds, this range is still a substantial >200 ppm, minimizing the signal overlap that can often complicate ¹H NMR spectra.[2]
The ¹⁹F chemical shift (δ) is exquisitely sensitive to the local electronic environment. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (to less negative or more positive ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to more negative ppm values).[4] These effects are transmitted through both inductive (through-bond) and resonance (through-space/π-system) mechanisms, making the relative positions of substituents on an aromatic ring critical determinants of the final ¹⁹F chemical shift.
The Target Compound and Its Structural Isomers
The subject of our analysis is 2-Amino-5-fluoro-4-methylphenol, a substituted aromatic compound with four different functional groups. The challenge lies in distinguishing it from its structural isomers, where these same groups are arranged differently around the phenyl ring. For this guide, we will compare the target compound with three of its positional isomers to illustrate the power of ¹⁹F NMR.
Figure 1: Chemical structures of the target compound and its selected isomers.
Predictive Analysis: The Causality Behind Chemical Shifts
The expected ¹⁹F NMR spectrum for each isomer can be predicted by analyzing the electronic contributions of the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups relative to the fluorine atom. All three are generally considered electron-donating groups. The -OH and -NH₂ groups are strong resonance donors, especially when ortho or para to the fluorine, leading to significant shielding (upfield shift). The -CH₃ group is a weak inductive and hyperconjugative donor.
-NH₂: para to F. Strong resonance-donating effect, causing significant shielding (upfield shift).
-CH₃: ortho to F. Weak donating effect.
Prediction: A strongly shielded signal due to the dominant para-amino group.
Isomer A (2-Amino-4-fluoro-5-methylphenol):
-OH: meta to F. Weak inductive effect.
-NH₂: ortho to F. Strong resonance-donating effect, causing significant shielding.
-CH₃: para to F. Weak donating effect.
Prediction: A strongly shielded signal, likely similar to but distinct from the target compound due to the ortho-amino versus para-amino influence.
Isomer B (5-Amino-2-fluoro-4-methylphenol):
-OH: para to F. Strong resonance-donating effect, causing significant shielding.
-NH₂: ortho to F. Strong resonance-donating effect, also causing significant shielding.
-CH₃: meta to F. Weak inductive effect.
Prediction: This isomer is expected to show the most shielded ¹⁹F signal (most upfield/negative ppm) due to the additive strong shielding effects from both an ortho-amino and a para-hydroxyl group.
Isomer C (4-Amino-2-fluoro-5-methylphenol):
-OH: para to F. Strong resonance-donating effect.
-NH₂: meta to F. Weak inductive effect.
-CH₃: ortho to F. Weak donating effect.
Prediction: A strongly shielded signal due to the para-hydroxyl group, but likely less shielded than Isomer B, as the strong amino-donating effect is only inductive (meta).
This predictive exercise demonstrates that the unique electronic environment of the fluorine atom in each isomer should result in a distinct and identifiable chemical shift, forming the basis for our comparative analysis.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust methodology for acquiring high-quality, reproducible ¹⁹F NMR spectra. The inclusion of an internal standard is crucial for accurate chemical shift referencing, which is vital when comparing spectra.[5]
Figure 2: Standard workflow for comparative ¹⁹F NMR analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the aminofluorophenol isomer into a clean, dry vial.[6]
Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the phenolic and amino protons are exchangeable and DMSO is an excellent solvent for such compounds).
Add a small, known quantity of an internal reference standard. Trifluorotoluene (δ ≈ -63 ppm) is a common choice, provided its signal does not overlap with the analyte signals.[4]
Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[6]
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
Set the spectrometer to the ¹⁹F nucleus frequency.
Key Acquisition Parameters:
Spectral Width (SW): Set a wide spectral width initially (e.g., -200 to -50 ppm) to ensure the signal is captured.[7]
Transmitter Offset (O1P): Center the spectral width in the expected region for fluoroaromatic compounds (approx. -120 ppm).[8]
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient. For quantitative analysis, this should be increased to 5 times the longest T₁ relaxation time.[9]
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.
Acquire the ¹⁹F NMR spectrum. Applying proton decoupling (e.g., using a WALTZ-16 sequence) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp peak for each unique fluorine environment.[9]
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value.
Comparative Data Summary
While experimental values must be determined empirically, the principles discussed allow for a predictive summary. The data below is illustrative of the expected relative chemical shifts based on substituent effects. The ¹H-¹⁹F coupling constants (J-couplings), observable in a non-decoupled spectrum, would provide further structural confirmation, with typical values for aromatic systems being ³JHF ≈ 7-10 Hz (ortho), ⁴JHF ≈ 4-7 Hz (meta), and ⁵JHF ≈ 0-3 Hz (para).[3]
Compound
Key Substituent Positions (relative to F)
Predicted ¹⁹F Chemical Shift (δ)
Rationale
Target Compound
para-NH₂, ortho-CH₃
Highly Shielded (e.g., -135 to -145 ppm)
Strong shielding from para-amino group dominates.
Isomer A
ortho-NH₂, para-CH₃
Highly Shielded (e.g., -130 to -140 ppm)
Strong shielding from ortho-amino group. Shift is distinct from target.
Isomer B
ortho-NH₂, para-OH
Most Shielded (e.g., -145 to -155 ppm)
Additive strong shielding from both ortho-amino and para-hydroxyl groups.
Isomer C
para-OH, meta-NH₂
Shielded (e.g., -125 to -135 ppm)
Shielding from para-hydroxyl is strong, but the meta-amino has a weaker effect.
Note: These chemical shift values are hypothetical estimates for comparative purposes. Actual values are dependent on solvent, concentration, and temperature.
Conclusion
¹⁹F NMR spectroscopy provides a rapid, highly sensitive, and unambiguous method for the structural differentiation of 2-Amino-5-fluoro-4-methylphenol and its positional isomers. The sensitivity of the ¹⁹F chemical shift to the electronic effects of surrounding substituents results in a unique spectral fingerprint for each molecule. By understanding the principles of substituent-induced chemical shifts and employing a standardized experimental protocol with appropriate referencing, researchers in pharmaceutical development and chemical synthesis can confidently verify the identity and purity of their fluorinated compounds, ensuring the integrity of their research and the quality of their products.
References
Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][8][10][11][12]
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. [Link][13]
Armanious, D. (2022). Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry. World Pharma Today. [Link][2]
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][3]
Prosser, R. S., & Hoefer, M. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports. [Link][1]
Takeuchi, Y., & Takayama, H. (2007). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link][14]
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][15]
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link][16]
University of California, Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chemistry and Biochemistry. [Link][7]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][6]
Henry, G. W., & Dalvit, C. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link][5]
benchmarking catalytic efficiency with 2-Amino-5-fluoro-4-methylphenol derived transition metal complexes
An In-Depth Guide to Benchmarking the Catalytic Efficiency of 2-Amino-5-fluoro-4-methylphenol Derived Transition Metal Complexes Introduction: The Frontier of Catalysis with Aminophenol-Based Ligands In the pursuit of no...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Benchmarking the Catalytic Efficiency of 2-Amino-5-fluoro-4-methylphenol Derived Transition Metal Complexes
Introduction: The Frontier of Catalysis with Aminophenol-Based Ligands
In the pursuit of novel and more efficient catalytic systems, the design of ligands plays a pivotal role. Aminophenol-based ligands have garnered significant interest due to their versatile coordination chemistry and the electronic properties they impart to metal centers.[1] The strategic placement of substituents on the aminophenol scaffold allows for the fine-tuning of steric and electronic characteristics, which in turn can influence the catalytic activity and selectivity of their corresponding transition metal complexes.[2] These complexes have shown promise in a range of applications, from mimicking enzymatic reactions to facilitating small molecule activation and serving as catalysts in crucial bond-forming reactions.[1][3]
The subject of this guide, 2-Amino-5-fluoro-4-methylphenol, presents an intriguing scaffold for a novel class of catalysts. The presence of a fluorine atom, a methyl group, and the inherent amino and hydroxyl functionalities suggest that its transition metal complexes could exhibit unique catalytic properties. While specific comparative performance data for complexes derived from this particular ligand is not yet prevalent in the scientific literature, this guide serves as a comprehensive framework for researchers and drug development professionals on how to systematically synthesize, characterize, and benchmark the catalytic efficiency of such novel complexes. By following the protocols and methodologies outlined herein, researchers can generate robust, reproducible, and comparative data, thereby contributing to the broader understanding and development of this promising class of catalysts.
Part 1: Synthesis of Ligands and Transition Metal Complexes
The journey to evaluating a new catalyst begins with its synthesis. A common and effective strategy for creating ligands from aminophenol derivatives is through the formation of a Schiff base, which can then be used to chelate a variety of transition metals.[4][5]
Protocol 1: Synthesis of a Schiff Base Ligand from 2-Amino-5-fluoro-4-methylphenol
This protocol details the general procedure for the condensation reaction between 2-Amino-5-fluoro-4-methylphenol and a suitable aldehyde (e.g., salicylaldehyde) to form a Schiff base ligand.
Materials:
2-Amino-5-fluoro-4-methylphenol
Salicylaldehyde (or other desired aldehyde)
Methanol or Ethanol
Glacial Acetic Acid (catalytic amount)
Round-bottom flask with reflux condenser
Stirring hotplate
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, dissolve 2-Amino-5-fluoro-4-methylphenol (1 equivalent) in a minimal amount of hot methanol.
In a separate beaker, dissolve an equimolar amount of salicylaldehyde in methanol.
Add the salicylaldehyde solution to the flask containing the aminophenol.
Add a few drops of glacial acetic acid to catalyze the reaction.
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with cold methanol to remove any unreacted starting materials.
Dry the purified Schiff base ligand in a desiccator.
Protocol 2: Synthesis of a Transition Metal Complex
This protocol outlines the general synthesis of a transition metal complex using the newly synthesized Schiff base ligand.
Materials:
Synthesized Schiff base ligand
Transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)
Methanol or Ethanol
Round-bottom flask
Stirring hotplate
Procedure:
Dissolve the synthesized Schiff base ligand in hot methanol in a round-bottom flask.
In a separate beaker, dissolve the desired transition metal salt (0.5 equivalents for a 2:1 ligand-to-metal ratio, or 1 equivalent for a 1:1 ratio) in methanol.
Add the methanolic solution of the metal salt dropwise to the ligand solution while stirring.[6] A change in color or the formation of a precipitate typically indicates complex formation.
Stir the reaction mixture at room temperature for 1-2 hours.
Collect the resulting solid complex by vacuum filtration.
Wash the product with methanol and then with a non-polar solvent like diethyl ether to remove impurities.[4]
Dry the final complex in a desiccator.
Characterization: The synthesized ligand and its metal complexes should be thoroughly characterized using techniques such as FT-IR, UV-Vis, ¹H NMR, and elemental analysis to confirm their structure and purity.[6]
Part 2: A Methodological Guide to Benchmarking Catalytic Performance
With the novel complex in hand, the next critical step is to quantitatively assess its catalytic efficiency. This requires a systematic approach to experimental design and data analysis.
Choosing a Benchmark Reaction
The selection of an appropriate model reaction is crucial for a meaningful evaluation of the catalyst's performance. Given that aminophenol-derived complexes have shown activity in a variety of transformations, several options are viable:
Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura or Heck couplings are cornerstones of modern synthetic chemistry and are frequently used to benchmark new catalysts.[7][8] Palladium is a common metal for these reactions, but there is growing interest in using more earth-abundant metals like nickel, copper, and iron.[8][9]
Oxidation Reactions: Many aminophenol-derived complexes, particularly with copper and iron, have been shown to catalyze oxidation reactions, sometimes mimicking the function of enzymes.[3][10][11] A model reaction could be the aerobic oxidation of an alcohol or a phenol derivative.
For the purpose of this guide, we will focus on benchmarking for a Suzuki-Miyaura cross-coupling reaction due to its widespread use and the availability of well-established benchmark catalysts for comparison.
Experimental Design for Comparative Analysis
To ensure a fair and accurate comparison between your novel catalyst and an established one, it is essential to maintain consistent reaction parameters.
Table 1: Key Parameters for a Benchmark Suzuki-Miyaura Coupling Reaction
Parameter
Recommended Value/Condition
Rationale
Aryl Halide
4-Bromotoluene (1.0 eq)
A standard, moderately reactive aryl halide.
Boronic Acid
Phenylboronic acid (1.2 eq)
A common and commercially available coupling partner.
Base
K₃PO₄ (2.0 eq)
A widely used and effective base for Suzuki couplings.
Solvent
Toluene/H₂O (10:1)
A common biphasic solvent system for this reaction.
Temperature
100 °C
A typical temperature that allows for reasonable reaction rates.
Catalyst Loading
0.1 - 1.0 mol%
A range to evaluate the catalyst's activity at low loadings.
Benchmark Catalyst
Pd(OAc)₂/SPhos
A well-established, highly active catalyst system for comparison.[7]
Protocol 3: Kinetic Analysis for Determining Catalytic Efficiency
Kinetic studies are fundamental to understanding how well a catalyst performs.[12] The key metrics to determine are the Turnover Number (TON) , which represents the number of moles of product formed per mole of catalyst, and the Turnover Frequency (TOF) , which is the TON per unit of time.
Procedure:
Set up a series of parallel reactions according to the conditions outlined in Table 1.
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), take an aliquot from each reaction vessel.
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a saturated solution of NH₄Cl).
Add a known amount of an internal standard (e.g., dodecane) to the quenched aliquot.
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the product relative to the internal standard.
Plot the concentration of the product versus time to generate a reaction profile. The initial slope of this curve is proportional to the initial reaction rate.
Calculate the TOF from the initial rate and the TON from the final yield.
Part 3: Data Presentation and Interpretation
Comparative Performance Data
The data obtained from the kinetic studies should be summarized in a table that directly compares the performance of the novel catalyst with the established benchmark.
Table 2: Example of Comparative Catalytic Performance Data
Catalyst
Catalyst Loading (mol%)
Time (h)
Yield (%)
TON
TOF (h⁻¹)
Novel Complex 1
1.0
2
85
85
42.5
(e.g., Cu-complex)
0.5
2
70
140
70
0.1
2
45
450
225
Benchmark Catalyst
1.0
2
98
98
49
(Pd(OAc)₂/SPhos)
0.5
2
95
190
95
0.1
2
88
880
440
Note: The data in this table is illustrative and serves as a template for presenting experimental results.
Visualizing the Experimental Workflow and Decision-Making Process
Diagrams can be powerful tools for illustrating complex processes. Below are Graphviz (DOT language) diagrams for the synthesis workflow and a decision-making process for catalyst optimization.
Caption: General workflow for the synthesis and characterization of a transition metal complex from 2-Amino-5-fluoro-4-methylphenol.
Caption: A decision-making workflow for optimizing a novel catalyst system based on initial benchmarking results.
Conclusion
The development of new catalysts is a cornerstone of innovation in both academic research and the pharmaceutical industry. While the catalytic potential of transition metal complexes derived from 2-Amino-5-fluoro-4-methylphenol is yet to be fully explored, the methodologies presented in this guide provide a robust and scientifically rigorous framework for their evaluation. By adhering to systematic protocols for synthesis, employing fair and consistent conditions for benchmarking, and conducting thorough kinetic analyses, researchers can accurately determine the efficiency of these novel catalysts. This approach not only facilitates the direct comparison with established systems but also paves the way for the rational design and optimization of the next generation of high-performance catalysts.
References
Der Pharma Chemica. (2022, November 21). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands.
Benchchem. (n.d.). Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation.
ResearchGate. (n.d.). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF.
Hobbson. (2024, February 22). How Kinetic Analysis Sheds Light on Catalytic Reactions.
IARJSET. (2022, February 15). Transition Metal Complexes of Ligand containing Aminophenol moiety: Synthesis, Characterization and Antimicrobial Studies of Sch.
Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
JETIR. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review.
RSC Publishing. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
IOSR Journals. (n.d.). Application of Schiff bases and their metal complexes-A Review.
ACS Publications. (2026, February 19). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application | ACS Omega.
PubMed. (2015, February 16). Oxygenative aromatic ring cleavage of 2-aminophenol with dioxygen catalyzed by a nonheme iron complex.
MDPI. (2024, January 16). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu).
Benchchem. (n.d.). Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene.
Validation of GC-MS Protocols for Detecting Trace 2-Amino-5-fluoro-4-methylphenol Residues: A Comparative Guide
Executive Summary & Context2-Amino-5-fluoro-4-methylphenol (CAS: 83341-37-1) is a highly reactive fluorinated phenolic compound with the molecular formula C₇H₈FNO[1]. In pharmaceutical manufacturing, it frequently serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context2-Amino-5-fluoro-4-methylphenol (CAS: 83341-37-1) is a highly reactive fluorinated phenolic compound with the molecular formula C₇H₈FNO[1]. In pharmaceutical manufacturing, it frequently serves as a critical intermediate. However, due to its structural alerts, residual traces in final Active Pharmaceutical Ingredients (APIs) must be rigorously monitored.
Detecting trace levels of this compound presents significant analytical challenges. The presence of both an amino (-NH₂) and a phenolic hydroxyl (-OH) group renders the molecule highly polar. In standard chromatographic systems, these active hydrogens interact strongly with the silanol groups of the stationary phase, leading to severe peak tailing, signal loss, and poor reproducibility. To overcome this, advanced derivatization coupled with highly specific ionization techniques is required.
When developing a trace-level detection protocol, analytical scientists typically evaluate three primary modalities: Direct GC-MS (Electron Ionization), LC-MS/MS (Electrospray Ionization), and Derivatization-GC-MS (Negative-Ion Chemical Ionization).
Table 1: Performance Comparison of Analytical Modalities for Fluorinated Phenols
Analytical Modality
Sample Prep Complexity
Tailing Mitigation
Sensitivity (LOD)
Specificity in Complex Matrices
Direct EI-GC-MS
Low (Direct Injection)
Poor (Severe hydrogen bonding)
Moderate (~ng/mL)
Moderate (High fragmentation)
ESI-LC-MS/MS
Low (Dilute & Shoot)
Good (Aqueous compatibility)
High (~pg/mL)
High (MRM transitions)
PFB-NICI-GC-MS
High (Derivatization required)
Excellent (Polar groups capped)
Ultra-High (~fg/mL)
Exceptional (Selective ionization)
Mechanistic Causality: Why PFB-NICI-GC-MS?
While LC-MS/MS is a standard choice, Pentafluorobenzyl (PFB) Derivatization coupled with Negative-Ion Chemical Ionization (NICI) GC-MS offers unparalleled sensitivity for this specific molecular class. The causality behind this choice relies on two chemical principles:
Chromatographic Resolution via Capping : Reacting the sample with 1 replaces the active hydrogens on the amine and phenol groups with bulky, non-polar PFB ethers/amines[1]. This eliminates hydrogen bonding with the GC column, ensuring sharp, symmetrical peaks.
Ionization Amplification : Fluorinated compounds possess exceptionally high electron affinity. In NICI mode, a reagent gas (such as methane) is used to generate thermal electrons. The heavily fluorinated PFB-derivative efficiently captures these electrons to form stable negative molecular ions with minimal fragmentation. Empirical studies demonstrate that 2 than traditional trimethylsilyl (TMS) derivatives analyzed in standard EI mode[2].
Experimental Workflow & Protocol
Workflow for trace analysis of 2-Amino-5-fluoro-4-methylphenol via NICI-GC-MS.
Step-by-Step Methodology
To ensure the protocol acts as a self-validating system, every batch must include a matrix blank, a known standard spike, and a system suitability check (SSC).
Sample Extraction : Dissolve the API sample in an acidified aqueous buffer (pH ≤ 2). Perform a liquid-liquid extraction using dichloromethane to isolate the phenolic residues from the bulk matrix[1].
Solvent Exchange : Evaporate the organic layer under a gentle stream of nitrogen and exchange the solvent to 2-propanol or acetone to facilitate the derivatization reaction[1].
Derivatization : Add 50 µL of 1% PFBBr in acetone and a mild base catalyst (e.g., potassium carbonate). 2 to ensure quantitative conversion of the analyte into its PFB derivative[2].
Cleanup : Extract the resulting PFB derivatives into hexane. This step is crucial as it leaves excess polar reagents and matrix interferences behind in the aqueous/acetone phase, protecting the GC column[1].
GC-MS/NICI Analysis : Inject 1 µL of the hexane extract into the GC-MS equipped with a fused silica capillary column (e.g., 5% phenyl methyl siloxane). Operate the mass spectrometer in NICI mode using methane as the reagent gas. Utilize Selected Ion Monitoring (SIM) targeting the specific molecular anions for maximum sensitivity[2].
Establishing a Self-Validating System (ICH Q2(R2) Compliance)
A robust analytical method must be objectively proven to be fit for its intended purpose. The3 dictates the scientific principles and acceptance criteria required to ensure reliability[3].
Logical framework for analytical method validation according to ICH Q2(R2) guidelines.
Validation Parameters & Experimental Data
By embedding validation criteria directly into the routine workflow, the protocol continuously self-verifies:
Specificity : Confirmed by demonstrating that 4 with the derivatized 2-Amino-5-fluoro-4-methylphenol when comparing matrix blanks to spiked samples[4].
Sensitivity (LOD/LOQ) : The instrumental detection limits for NICI-SIM of PFB-derivatized phenols are exceptionally low,2[2]. The Limit of Quantitation (LOQ) is strictly established at a signal-to-noise ratio of ≥ 10:1.
Linearity & Range : Evaluated across the reportable range derived from product specifications. Regulatory standards require a5 to prove the method's response is directly proportional to concentration[5].
Accuracy & Precision : Assessed via recovery studies of spiked samples. Trace phenol analyses using this methodology typically yield6[6].
Table 2: Representative ICH Q2(R2) Validation Data for PFB-NICI-GC-MS
Nakamura, S., Takino, M., & Daishima, S. "Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry". Analyst (RSC Publishing).
PubMed.
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".
comparing the pKa of 2-Amino-5-fluoro-4-methylphenol with other substituted aminophenols
An In-Depth Comparative Guide to the pKa of 2-Amino-5-fluoro-4-methylphenol and Related Substituted Aminophenols Introduction: The Critical Role of pKa in Molecular Design In the landscape of drug discovery and materials...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the pKa of 2-Amino-5-fluoro-4-methylphenol and Related Substituted Aminophenols
Introduction: The Critical Role of pKa in Molecular Design
In the landscape of drug discovery and materials science, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates crucial properties such as solubility, membrane permeability, protein binding, and ultimately, pharmacokinetic and pharmacodynamic behavior.[1][2] For researchers and drug development professionals, a deep understanding of how molecular structure influences pKa is not merely academic—it is a cornerstone of rational design.
Theoretical Framework: Understanding Substituent Effects on Phenolic Acidity
The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base. Any factor that stabilizes the negative charge on the oxygen atom will increase acidity, resulting in a lower pKa value. Conversely, factors that destabilize the phenoxide ion decrease acidity and lead to a higher pKa.[3] The primary influences are electronic effects, categorized as inductive and resonance effects.
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro groups (-NO2) pull electron density away from the aromatic ring through the -I effect, stabilizing the phenoxide ion and increasing acidity.[4] Electron-donating groups (EDGs) like alkyl groups (-CH3) push electron density toward the ring via a +I effect, destabilizing the phenoxide and decreasing acidity.
Resonance (Mesomeric) Effect (-M/+M): This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. EWGs like the nitro group (-NO2) can delocalize the negative charge of the phenoxide ion onto the substituent itself when positioned ortho or para to the hydroxyl group, a powerful stabilizing -M effect that significantly increases acidity.[4][5][6] Conversely, EDGs like the amino group (-NH2) can donate a lone pair of electrons into the ring via a +M effect. This increases electron density in the ring, destabilizing the phenoxide ion and decreasing acidity.[3][7]
The net effect of a substituent is a combination of these inductive and resonance contributions, with their relative importance depending on the substituent and its position on the ring.[8]
Comparative Analysis of pKa Values
To predict the pKa of 2-Amino-5-fluoro-4-methylphenol, we must first understand the impact of each substituent individually. The table below presents the experimental pKa values for phenol and a series of relevant substituted phenols.
Amino (-NH₂): The amino group is a strong electron-donating group through resonance (+M effect), which significantly outweighs its inductive (-I) electron-withdrawing nature. This donation of electron density into the ring destabilizes the phenoxide anion, making the phenol less acidic. As seen with 4-aminophenol (pKa 10.30), the effect is pronounced, raising the pKa relative to phenol.[7][12]
Methyl (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. This effect, demonstrated by 4-methylphenol (pKa 10.26), also destabilizes the phenoxide ion and increases the pKa.[15]
Electron-Withdrawing Groups (Decrease pKa):
Fluoro (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). When meta to the hydroxyl group, as in 3-fluorophenol (pKa 9.29), its resonance effect is minimal, and the dominant -I effect stabilizes the phenoxide anion, increasing acidity.
Nitro (-NO₂): The nitro group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). When para to the hydroxyl, as in 4-nitrophenol (pKa 7.15), it can directly delocalize the negative charge of the phenoxide ion, leading to substantial stabilization and a dramatic increase in acidity.[5][17][19]
Logical Framework for Substituent Effects
The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the stability of the phenoxide conjugate base, thereby influencing the pKa of the parent phenol.
Caption: Interplay of substituent electronic effects on phenoxide anion stability.
Predicted pKa of 2-Amino-5-fluoro-4-methylphenol
We can now synthesize the individual substituent effects to predict the acidity of 2-Amino-5-fluoro-4-methylphenol:
-NH₂ group (at position 2, ortho): This is a powerful electron-donating group (+M) that will significantly destabilize the phenoxide ion, pushing the pKa higher. Intramolecular hydrogen bonding between the ortho-amino group and the phenoxide oxygen could offer some stabilization, but the +M effect is generally dominant.
-CH₃ group (at position 4, para): This is a weak electron-donating group (+I) that will further destabilize the phenoxide ion, contributing to a higher pKa.
-F group (at position 5, meta): This group exerts a purely electron-withdrawing inductive effect (-I) from the meta position. This will stabilize the phenoxide ion and work to lower the pKa.
Experimental Protocols for pKa Determination
To validate such predictions, precise experimental measurement is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[21][22]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[23] The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[2]
Causality and Protocol:
The goal is to generate a precise titration curve from which the inflection point can be determined. Each step is designed to minimize error and ensure accuracy.[23][24]
Step-by-Step Methodology:
Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). This ensures the electrode response is accurate across the measurement range.
Sample Preparation: Accurately weigh and dissolve the aminophenol sample in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically between 1-10 mM.
Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.1 M). This is critical because ionic activity can affect pH measurements; keeping it constant ensures that measured pH changes are due solely to protonation/deprotonation.[24]
Inert Atmosphere: Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration. This removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids/bases.
Titration: Place the solution in a temperature-controlled vessel (~25 °C) with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tip. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic phenol) and record the pH after each addition, allowing the reading to stabilize.
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the midpoint of the steepest part of the curve (the equivalence point). For higher precision, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this plot corresponds to the equivalence point. The pKa is the pH at half of this equivalence volume.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore near the ionization site and requires less sample than potentiometry.[22] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[25]
Causality and Protocol:
The protocol is designed to isolate the pH-dependent spectral changes of the analyte, allowing for the application of the Henderson-Hasselbalch equation to the absorbance data.[1]
Step-by-Step Methodology:
Wavelength Selection: Record the UV-Vis spectra (e.g., 200-500 nm) of the compound in highly acidic (pH ~2) and highly alkaline (pH ~12) solutions to obtain the spectra of the pure HA and A⁻ species, respectively. Identify a wavelength (λ_max) where the difference in absorbance between the two forms is maximal.
Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa range (e.g., from pH 8 to 12 for a substituted aminophenol).
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol). For each measurement, add a small, identical aliquot of the stock solution to each buffer solution in a cuvette to ensure the total analyte concentration is constant across all samples.
Spectral Measurement: Measure the absorbance of each buffered sample at the pre-determined λ_max. Also measure the absorbance of the fully protonated (A_HA) and fully deprotonated (A_A⁻) forms.
Data Analysis: The pKa is calculated by plotting absorbance versus pH, which generates a sigmoidal curve.[21] The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated for each pH point using the following equation derived from the Henderson-Hasselbalch relationship:
pKa = pH + log[(A - A_A⁻) / (A_HA - A)]
where A is the absorbance at a given pH. The average of the calculated pKa values across the buffered range provides the final result.
Experimental Workflow Visualization
The general workflow for determining pKa values, applicable to both potentiometric and spectrophotometric methods, is outlined below.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-fluoro-4-methylphenol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of 2-Amino-5-fluoro-4-methylphenol (CAS No. 83341-37-1), a compound whose aromatic amine and phenol functionalities necessitate stringent protective measures. Our objective is not merely to list procedures but to instill a safety-first mindset by explaining the causality behind each recommendation, ensuring every action in the lab is a self-validating step in a comprehensive safety system.
Understanding the Hazard Profile: The "Why" Behind the "What"
2-Amino-5-fluoro-4-methylphenol is an irritant and a harmful chemical, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Its primary hazard classifications demand our utmost attention as they dictate the required layers of protection.
These classifications stem from its chemical nature. Aromatic amines, as a class, are known for potential toxicity and should be handled with care to prevent systemic exposure.[4][5] The primary routes of exposure we must guard against are inhalation of the powder, direct skin and eye contact, and accidental ingestion. Every piece of Personal Protective Equipment (PPE) recommended below is a direct countermeasure to these risks.
The Core PPE Ensemble: Your Primary Barrier
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6][7] All operations involving the solid form or concentrated solutions of 2-Amino-5-fluoro-4-methylphenol must be performed within a fume hood to mitigate inhalation risks.[6][8] The following PPE is mandatory for all personnel handling this compound, even within a fume hood.
PPE Component
Specification
Rationale and Causality
Eye/Face Protection
ANSI Z87.1-rated chemical safety goggles with side shields.
Mandatory. The H319 classification ("Causes serious eye irritation") means any splash poses a significant risk to vision.[1][2] Standard safety glasses are insufficient. For large-volume transfers (>1L), a full face shield worn over goggles is required to protect against splashes.[6][9]
Hand Protection
Nitrile gloves (minimum 4 mil thickness).
Mandatory. The H315 classification ("Causes skin irritation") necessitates a robust dermal barrier.[1][10] Always inspect gloves for tears before use. For prolonged tasks, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin.[11][12]
Body Protection
100% cotton or flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.
Mandatory. Protects skin and personal clothing from incidental contact and minor spills.[6][11] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[7]
Footwear
Closed-toe shoes made of a non-porous material.
Mandatory. Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory environment.[7][12]
Respiratory Protection
Work must be conducted in a chemical fume hood.
Mandatory Engineering Control. The H335 classification ("May cause respiratory irritation") makes handling the solid powder in an open lab environment unsafe.[1][2] If a fume hood is non-operational or unavailable for a critical task, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is required.[6][8][11]
Operational Plans: Integrating PPE into Your Workflow
Proper PPE is only effective when used within a structured, safe workflow. The following protocols provide step-by-step guidance for key operations.
The following diagram outlines the critical decision points and procedural flow for safely handling 2-Amino-5-fluoro-4-methylphenol.
Caption: Workflow for Handling 2-Amino-5-fluoro-4-methylphenol.
This procedure carries a high risk of aerosolization and inhalation, making adherence to protocol critical.
Preparation: Ensure the analytical balance is placed inside a certified chemical fume hood or a powder containment hood. Place a spill tray on the balance surface.
Verify Controls: Confirm the fume hood has adequate airflow.
Don PPE: Don your lab coat, chemical safety goggles, and nitrile gloves.
Tare Balance: Place an anti-static weigh boat on the balance and tare it.
Transfer Solid: Using a clean spatula, carefully transfer the desired amount of 2-Amino-5-fluoro-4-methylphenol from the stock bottle to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation. Keep the stock bottle opening pointed away from you.
Close Container: Securely cap the stock bottle immediately after dispensing.
Cleanup: Gently wipe the spatula and any minor powder residue on the balance with a solvent-dampened cloth (e.g., isopropanol), treating the cloth as hazardous waste.
Proceed to Dissolution: Carefully take the weigh boat to the area where you will prepare the solution, remaining within the fume hood.
Safe handling does not end until all waste is properly managed. Contamination is insidious and can lead to exposure long after an experiment is complete.
Solid Waste: All contaminated solids, including used weigh boats, paper towels, and gloves, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]
Liquid Waste: Unused or waste solutions containing 2-Amino-5-fluoro-4-methylphenol must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not pour this chemical down the drain.[11][12]
Contaminated PPE: At the end of the procedure, remove your gloves first, turning them inside out. Then remove your goggles and lab coat. Place disposable PPE in the solid hazardous waste stream.
Final Step: Always wash your hands thoroughly with soap and water after removing your PPE and before leaving the laboratory.[7][12]
By integrating this expert-level understanding of the hazards with meticulous operational procedures, you build a robust and trustworthy safety system. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing unforeseen chemical exposures and laboratory contamination.
References
Safety Data Sheet: 4-Aminophenol. Carl ROTH.
p-Aminophenol Safety Data Sheet. Techno PharmChem.
Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Cole-Parmer.
Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer.